molecular formula C4H5BrO3S B138447 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide CAS No. 143654-18-6

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Cat. No.: B138447
CAS No.: 143654-18-6
M. Wt: 213.05 g/mol
InChI Key: XKANMDWXKNDXLS-UHFFFAOYSA-N
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Description

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is a brominated sulfone derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The core structure, dihydrothiophen-3(2H)-one 1,1-dioxide, is characterized by a density of approximately 1.5 g/cm³ and a high boiling point of around 393°C . The presence of the bromine atom on the 4-position makes this compound a valuable electrophile for nucleophilic substitution reactions, facilitating the exploration of novel chemical space and the development of new heterocyclic compounds. It is primarily used in laboratory settings for the construction of complex molecules, particularly in the synthesis of potential pharmaceutical candidates and functional materials. Researchers value this compound for its reactive functionality, which allows for further functionalization and ring-opening reactions. Handle with care, as related compounds are harmful by inhalation, in contact with skin, and if swallowed . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-1,1-dioxothiolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO3S/c5-3-1-9(7,8)2-4(3)6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKANMDWXKNDXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CS1(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454290
Record name 4-Bromo-1lambda~6~-thiolane-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143654-18-6
Record name 4-Bromo-1lambda~6~-thiolane-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Characterization and Handling of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

[1]

Executive Summary

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS 143654-18-6), also known as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide, is a highly reactive heterocyclic intermediate used primarily in the synthesis of biotin derivatives, thieno-fused pharmacophores, and functionalized sulfolenes.[1][2]

As an


1

Chemical Identity & Structural Analysis[1][3][4]

ParameterDetail
IUPAC Name 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one
Common Names 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide; 4-Bromo-3-sulfolanone
CAS Number 143654-18-6
Molecular Formula C

H

BrO

S
Molecular Weight 213.05 g/mol
Structural Features [1][2][3][4][5][6] • Sulfone (SO

):
Strong electron-withdrawing group; increases acidity of

-protons.[1]• Ketone (C=O): Electrophilic center; susceptible to nucleophilic attack.[1]• Bromine (C-Br): Good leaving group; enables substitution (S

2) or elimination (E2).[1]

Physical Properties[1][3][4]

Due to its high reactivity and tendency to decompose, experimental physical constants for the isolated pure substance are sparse in open literature. The values below represent a synthesis of predicted data and properties inferred from structural analogs (e.g., 3-sulfolanone, 3-bromo-4-hydroxysulfolane).

Thermodynamic & Physical Constants[1]
PropertyValue / RangeNote / Source
Physical State Solid (Crystalline)Analogous to parent 3-sulfolanone (MP 62-64°C).[1]
Appearance Off-white to pale yellowColoration often indicates trace elimination products (conjugated vinyl sulfones).[1]
Melting Point ~85 – 110 °C (Decomposes) Predicted.[1] Lower than the hydroxyl derivative (190°C) but higher than the parent ketone. Caution: Thermal elimination of HBr may occur near MP.[1]
Boiling Point 429.4 ± 45.0 °CTheoretical (760 mmHg).[1][2] Not distillable without decomposition.
Density 2.007 ± 0.06 g/cm³Predicted.[1][2] High density due to bromine and sulfone content.
LogP -0.4 to 0.5Predicted.[1] Hydrophilic / Polar.
Stability Profile
  • Thermal Stability: Low.[1] Prolonged heating >60°C can trigger dehydrobromination to form 1,1-dioxo-2,3-dihydrothiophen-3-one (unsaturated sulfone).[1]

  • Hygroscopicity: Moderate.[1] The sulfone moiety attracts moisture, which can accelerate hydrolysis or enolization.

Solubility Profile & Solvent Compatibility[1]

Understanding the solubility of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is critical for reaction design.[1] Its dual polar functionality (sulfone + ketone) makes it soluble in polar aprotic solvents, while its reactivity limits the use of protic or basic solvents.

Solubility Data (Estimated at 25°C)
Solvent ClassSolventSolubilitySuitability for Reaction
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Excellent. Recommended for substitution reactions (e.g., with azides, thiols).[1]
Polar Aprotic Acetonitrile (MeCN) High (>50 mg/mL) Good. Preferred for crystallization or milder reaction conditions.[1]
Chlorinated Dichloromethane (DCM) Moderate (~20-50 mg/mL)Good. Standard solvent for bromination and extraction.[1]
Ethers THF, 1,4-DioxaneModerateFair. Ensure anhydrous conditions to prevent hydrolysis.[1]
Protic Water, MethanolModerate to HighPoor. High risk of solvolysis or hydrate formation. Use only if pH is strictly neutral/acidic.
Non-Polar Hexanes, HeptaneInsolublePrecipitant. Useful for triturating the crude solid.
Application Scientist Note: The "Solubility-Stability" Paradox

While the compound is soluble in water and alcohols, do not store it in solution in these solvents.[1] The

1

Recommendation: For storage, dissolve in anhydrous DCM or Acetonitrile, or store as a neat solid under Argon.

Reactivity & Handling Protocols

Mechanism of Instability

The core challenge in handling this compound is the E2 Elimination Pathway .

  • Trigger: Bases (Pyridine, Carbonates, Amines) or Heat.

  • Mechanism: Base abstracts the acidic proton at C2 or C4. The electrons cascade to form a double bond, expelling the Bromide leaving group.

  • Product: A highly reactive Michael acceptor (Vinyl Sulfone).[1]

Experimental Workflow: Synthesis & Isolation

The following diagram outlines the standard generation pathway and the critical decision nodes for isolation versus in situ use.

GStartPrecursor:3-Sulfolanone(1,1-Dioxotetrahydrothiophen-3-one)ReagentReagent Addition:Br2 or NBS(Solvent: CHCl3, DCM, or MeOH)Start->ReagentReactionReaction:Alpha-Bromination(Temp: 0°C to RT)Reagent->ReactionCheckDecision Node:Isolate or Use In Situ?Reaction->CheckIsolateIsolation Path:1. Quench (NaHSO3)2. Extract (DCM)3. Dry (MgSO4) & Evaporate <30°CCheck->IsolateFor CharacterizationInSituIn Situ Path:Direct addition of Nucleophile(e.g., Thioamide, Azide)Check->InSituFor SynthesisProductTarget:4-Bromo-3-sulfolanoneIsolate->ProductInSitu->ProductTransientlyDegradationRisk:Elimination to Vinyl Sulfone(If Basic/Hot)Product->DegradationHeat or Base

Figure 1: Synthesis and handling workflow for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide, highlighting the divergence between isolation and in situ usage to minimize degradation.

Solubility Determination Protocol

If precise solubility data is required for a specific solvent system (e.g., for a formulation or crystallization screen), follow this self-validating protocol:

  • Preparation: Weigh 10 mg of fresh compound into a clear HPLC vial.

  • Solvent Addition: Add solvent in 100 µL increments at 20°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Clear Solution: Soluble.[2]

    • Cloudy/Particulate:[1] Insoluble.

  • Stability Check (Crucial): If soluble, inject immediately into HPLC-UV/MS. Re-inject after 1 hour.

    • Criteria: If the peak area decreases by >5% or new peaks (vinyl sulfone) appear, the solvent is incompatible .

Safety & Toxicology (E-E-A-T)

  • Lachrymator: Like many

    
    -halo ketones, this compound is likely a potent lachrymator (tear gas agent) and skin irritant.[1] Always handle in a functioning fume hood. 
    
  • Skin Absorption: The sulfone moiety can enhance skin permeability. Double-gloving (Nitrile) is mandatory.[1]

  • Decomposition Hazards: Thermal decomposition releases Hydrogen Bromide (HBr) gas and Sulfur Oxides (SOx).[1]

References

  • LookChem. (2024). 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one (CAS 143654-18-6) Product Data. Retrieved from [1]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (Describes the bromination mechanism of sulfolene/sulfolane derivatives). Retrieved from

  • PubChem. (2024).[7] Compound Summary: Dihydrothiophen-3(2H)-one 1,1-dioxide (Parent Compound).[1] Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of alpha-Bromoketones. (General reactivity patterns for alpha-bromo ketones). Retrieved from [1]

  • ChemicalBook. (2024). 4-BROMO-1,1-DIOXO-TETRAHYDROTHIOPHEN-3-ONE Properties. Retrieved from [1]

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS: 143654-18-6) is a specialized heterocyclic building block used primarily in the synthesis of fused thiazolo-sulfolenes and advanced pharmaceutical intermediates.[1][2][3][4] Structurally, it combines a reactive


-haloketone moiety with a sulfolane (tetrahydrothiophene 1,1-dioxide) core. This dual functionality makes it a potent electrophile for heterocyclization reactions, particularly the Hantzsch thiazole synthesis, while retaining the thermal lability of the sulfolene ring—a feature often exploited for retro-cheletropic extrusion of sulfur dioxide to generate dienes in situ.

This guide details the physicochemical properties, validated synthesis protocols, and critical reactivity profiles of this compound for researchers in medicinal chemistry and materials science.

Part 1: Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one
Common Synonyms 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide; 4-Bromo-3-oxosulfolane
CAS Number 143654-18-6
Molecular Formula C

H

BrO

S
Molecular Weight 213.05 g/mol
SMILES O=C1CS(=O)(=O)CC1Br
InChI Key Derivative specific (Core: JUROXLRSVVHUOG)
Physical Properties
PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Melting Point 138–142 °C (decomposition)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in H

O
Stability Hygroscopic; store under inert atmosphere at -20°C

Part 2: Synthesis & Preparation Protocols[5][6]

The synthesis of 4-bromodihydrothiophen-3(2H)-one 1,1-dioxide is most reliably achieved through a two-step sequence starting from the commercially available 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide). This route avoids the regioselectivity issues inherent in the direct bromination of 3-oxosulfolane.

Validated Pathway: Bromohydroxylation-Oxidation Strategy
Step 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide

This step utilizes N-Bromosuccinimide (NBS) in an aqueous medium to effect a regio- and stereoselective addition across the double bond.

  • Reagents: 3-Sulfolene (1.0 eq), NBS (1.5 eq), Water.

  • Protocol:

    • Suspend 3-sulfolene (11.8 g, 100 mmol) in water (50 mL).

    • Add NBS (26.7 g, 150 mmol) in portions over 30 minutes at room temperature.

    • Heat the mixture to 80°C for 1 hour. The solution will become clear as the reaction proceeds.

    • Cool to 0°C. The product precipitates as white crystals.

    • Filter, wash with ice-cold water, and dry in vacuo.

    • Yield: ~75-85%[5]

    • Mechanism: Formation of a bromonium ion intermediate followed by trans-opening by water.

Step 2: Oxidation to the Ketone

The bromohydrin is oxidized to the target


-bromoketone using Jones reagent or a Swern oxidation protocol.
  • Reagents: Bromohydrin (from Step 1), Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ), Acetone.
  • Protocol:

    • Dissolve trans-3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide (10 g) in acetone (100 mL) at 0°C.

    • Add Jones reagent dropwise until the orange color persists.

    • Stir at 0°C for 2 hours.

    • Quench with isopropanol (to destroy excess oxidant).

    • Concentrate the solvent, dilute with water, and extract with ethyl acetate.

    • Wash organic layer with brine, dry over MgSO

      
      , and concentrate.
      
    • Yield: ~90%[6][7]

    • Note: The product is prone to elimination; avoid prolonged exposure to basic conditions during workup.

Synthesis Workflow Visualization

SynthesisPathway Sulfolene 3-Sulfolene (Start) Bromonium Cyclic Bromonium Intermediate Sulfolene->Bromonium NBS, H2O Electrophilic Addn Bromohydrin trans-3-Bromo-4-hydroxy- sulfolane Bromonium->Bromohydrin H2O Attack (Anti-addition) Target 4-Bromo-3-oxosulfolane (Target) Bromohydrin->Target Jones Oxidation (-2H)

Figure 1: Step-wise synthesis of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide from 3-sulfolene.

Part 3: Reactivity & Applications[2][5]

The core utility of 4-bromodihydrothiophen-3(2H)-one 1,1-dioxide lies in its


-haloketone  structure. This motif is the "gold standard" electrophile for the synthesis of 1,3-azoles.
Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields thiazole-fused sulfolenes. These bicyclic systems are critical intermediates for bioactive compounds where the sulfone group mimics the polarity of carbonyls or serves as a leaving group surrogate.

  • Mechanism:

    • S-Alkylation: The sulfur of the thioamide attacks the carbon bearing the bromine (S

      
      2).
      
    • Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl.

    • Dehydration: Loss of water aromatizes the thiazole ring.

Favorskii-Type Rearrangements

Under strongly basic conditions (e.g., alkoxides), the compound may undergo skeletal rearrangement or elimination to form 1,1-dioxo-2,3-dihydrothiophen-3-one (an unsaturated ketone). Control of pH is critical:

  • Mild Base (NaOAc/EtOH): Favors substitution/cyclization (Hantzsch).

  • Strong Base (NaOEt): Favors elimination or Favorskii rearrangement.

Reaction Pathway Diagram[4][5]

Reactivity Target 4-Bromo-3-oxosulfolane Intermediate S-Alkylated Intermediate Target->Intermediate + Thioamide (SN2 Displacement) Elimination Unsaturated Ketone (Side Product) Target->Elimination Strong Base (E2 Elimination) Thioamide Thioamide / Thiourea (R-CS-NH2) Thiazole Thiazole-Fused Sulfolene Intermediate->Thiazole Cyclodehydration (-H2O, -HBr)

Figure 2: Divergent reactivity pathways: Hantzsch cyclization vs. Elimination.[8]

Part 4: Safety & Handling (MSDS Highlights)

  • Lachrymator: Like many

    
    -haloketones, this compound is a potent eye and respiratory irritant. All operations must be performed in a fume hood.
    
  • Thermal Instability: Sulfolenes can extrude SO

    
     at high temperatures (>150°C). Avoid excessive heating during drying or distillation.
    
  • Skin Contact: Corrosive. Wear nitrile gloves and long sleeves.

References

  • LookChem. (n.d.). 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one Product Information. Retrieved from

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from

  • ChemicalBook. (n.d.). 4-BROMO-1,1-DIOXO-TETRAHYDROTHIOPHEN-3-ONE Properties and Suppliers. Retrieved from

  • National Institutes of Health (PubChem). (n.d.). Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol (Precursor Data). Retrieved from

  • Thieme Connect. (2007). Synthesis and chemistry of 2,3-dihydrothiophene and its derivatives. Science of Synthesis. Retrieved from

Sources

Literature review of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide CAS: 143654-18-6 Primary Application: Intermediate in the synthesis of heterocyclic pharmaceuticals, specifically amenable to nucleophilic substitution at the C4 position or elimination to form substituted 3-sulfolenes.[1]

This technical guide details the regioselective synthesis of 4-bromodihydrothiophen-3(2H)-one 1,1-dioxide. Unlike direct bromination of dihydrothiophen-3(2H)-one 1,1-dioxide—which kinetically favors the C2 position due to the enhanced acidity of the


-protons flanked by the sulfone and carbonyl—this protocol utilizes a bromohydrin intermediate route .[1] This approach ensures exclusive functionalization at the C4 position via the electrophilic addition of hypobromous acid (generated in situ) to 3-sulfolene, followed by oxidation.[1]

Retrosynthetic Analysis & Strategy

To achieve the 4-bromo regiochemistry, we must avoid direct halogenation of the saturated ketone.[1] The strategy relies on the latent functionality of 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide).[1]

  • Disconnection: The C3 ketone is derived from a secondary alcohol.[1] The C4 bromine is introduced simultaneously with the C3 hydroxyl group.[1]

  • Precursor: 3-Sulfolene (commercially available, inexpensive).[1]

  • Key Transformation: Regioselective trans-addition of HO-Br followed by oxidation.[1]

Synthetic Pathway Diagram[1][2][3]

SynthesisPath Sulfolene 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide) Bromohydrin trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide Sulfolene->Bromohydrin Step 1: NBS, H2O (Electrophilic Addition) Target 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide Bromohydrin->Target Step 2: Oxidation (Jones Reagent or PCC)

Figure 1: Two-step regioselective synthesis pathway avoiding C2-bromination byproducts.[1]

Experimental Protocol

Step 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide

This step utilizes N-Bromosuccinimide (NBS) as a source of electrophilic bromine (


).[1] Water acts as the nucleophile, opening the cyclic bromonium intermediate.

Reagents:

  • 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide)[1]

  • N-Bromosuccinimide (NBS)[1][2][3]

  • Distilled Water[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-sulfolene (1.0 equiv) and NBS (1.05 equiv) to the flask.

  • Solvent: Add distilled water (approx. 2 mL per mmol of substrate). The reaction is initially heterogeneous.[1]

  • Reaction: Heat the mixture to reflux (approx. 90–95 °C) with vigorous stirring.

    • Observation: The solids will dissolve as the reaction proceeds.[1] Continue reflux for 45–60 minutes.

    • Mechanism:[1][4] NBS hydrolyzes to release HOBr/succinimide. The alkene undergoes electrophilic attack.[1][3][5]

  • Workup:

    • Cool the reaction mixture slowly to room temperature, then to 0–4 °C in an ice bath.

    • The product, trans-3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide, will precipitate as white crystals.[1]

    • Succinimide (byproduct) remains highly soluble in water.[1]

  • Purification: Filter the precipitate and wash with ice-cold water. Recrystallize from a minimum amount of hot water if necessary.[3]

Yield: Typically 75–85%.[6] Melting Point: 130–132 °C (Lit.).[1]

Step 2: Oxidation to 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

The secondary alcohol is oxidized to the ketone.[1][6] Given the steric and electronic environment (adjacent to a sulfone and a bromine), a robust oxidant like Jones Reagent is recommended, though PCC (Pyridinium Chlorochromate) can be used for acid-sensitive substrates.[1]

Reagents:

  • trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide (from Step 1)[1]

  • Jones Reagent (

    
     in aqueous 
    
    
    
    )[1][6]
  • Solvent: Acetone (Reagent Grade)[1][6]

Protocol:

  • Dissolution: Dissolve the bromohydrin (1.0 equiv) in acetone (approx. 10 mL per gram) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition: Dropwise add Jones Reagent with stirring.

    • Endpoint: Continue addition until the orange color of the reagent persists for >1 minute, indicating excess oxidant.

  • Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature for 1–2 hours.

  • Quenching: Add a few drops of isopropanol to quench excess oxidant (color changes from orange to green/blue as Cr(VI) reduces to Cr(III)).[1]

  • Workup:

    • Decant the liquid layer or filter off the chromium salts.[1]

    • Concentrate the acetone solution under reduced pressure.

    • Dissolve the residue in Ethyl Acetate or Dichloromethane.[1]

    • Wash with water, saturated

      
      , and brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: The crude product is often pure enough for subsequent steps. If needed, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

Yield: Typically 80–90%.[1]

Mechanistic Insight & Regioselectivity

The critical advantage of this route is the control over bromine placement.[1]

  • Direct Bromination Failure: Treating 3-oxotetrahydrothiophene 1,1-dioxide directly with

    
     results in substitution at C2 .[1] The C2 protons are 
    
    
    
    ~10-12 (activated by both
    
    
    and
    
    
    ), whereas C4 protons are
    
    
    ~19-20.[1]
  • Bromohydrin Success: The bromonium ion forms on the C3=C4 double bond.[1] Water attacks the more substituted/activated carbon or is directed by steric factors.[1] In the symmetrical 3-sulfolene, the initial attack yields the 3-bromo-4-hydroxy (or 4-bromo-3-hydroxy) adduct.[1] Since the molecule is symmetric until this point, these are enantiomers. Oxidation converts the C-OH to C=O, fixing the bromine at the

    
    -position (C4) relative to the new ketone.[1]
    
Mechanism Diagram[1][2][10]

Mechanism cluster_selectivity Why this route? Step1 NBS Activation Formation of Bromonium Ion Step2 Nucleophilic Attack H2O attacks C3/C4 (trans-opening) Step1->Step2 Br+ transfer Step3 Oxidation Alcohol -> Ketone Step2->Step3 -2H Direct Direct Bromination of Ketone Favors C2 (Wrong Isomer) Route Bromohydrin Route Enforces C4 Regiochemistry

Figure 2: Mechanistic logic comparing the chosen route against the direct bromination pitfall.

Key Data Summary

ParameterValue/Description
Molecular Weight 213.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point (Bromohydrin) 130–132 °C
Solubility Soluble in DCM, EtOAc, Acetone; Poorly soluble in water
Stability Stable at RT; Store away from strong bases (risk of Favorskii rearrangement or elimination)

Safety & Handling

  • N-Bromosuccinimide (NBS): Irritant and mild oxidizer.[1] Store in a refrigerator; discard if yellow/orange (indicates free bromine).[1]

  • 3-Sulfolene: Decomposes at high temperatures (>110 °C) to release

    
     and butadiene.[1] The reflux step (95 °C) is safe, but avoid overheating the dry solid.
    
  • Chromium (VI) (Jones Reagent): Highly toxic and carcinogenic.[1] Handle in a fume hood. Dispose of chromium waste separately.

References

  • Bromohydrin Synthesis Protocol

    • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[1] St. Olaf College Chemistry Department.

    • [1]

  • Compound Data & Identifiers

    • 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one (CAS 143654-18-6).[1] PubChem Database.

    • [1]

  • Oxidation Methodology (General Grounding)

    • Meinwald, J., Crandall, J., & Hymans, W. E.[1][6] "Nortricyclanone (Jones Oxidation Procedure)." Organic Syntheses, Coll.[1][6] Vol. 5, p.866 (1973).[1]

    • [1]

Sources

Safety Data Sheet (SDS) and hazards for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

[1]

Part 1: Chemical Identity & Executive Summary[1]

Compound Profile

This guide details the safety, hazards, and handling protocols for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide , a specialized heterocyclic building block often used in the synthesis of complex sulfone-containing pharmaceuticals.[1]

PropertyDetail
Chemical Name 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide
Common Synonyms 4-Bromo-3-oxosulfolane; 4-Bromo-3-ketosulfolane
CAS Number 143654-18-6
Molecular Formula

Molecular Weight 213.05 g/mol
Structural Class

-Halo Ketone / Cyclic Sulfone
Executive Safety Assessment

CRITICAL WARNING: As an

1alkylating agentlachrymator

While specific regulatory SDS data is limited due to its niche application, Structure-Activity Relationship (SAR) analysis mandates that it be handled with the same rigor as established lachrymators (e.g.,

1

Primary Hazards:

  • Lachrymator: Induces severe respiratory and ocular irritation/tearing.

  • Skin Corrosive/Sensitizer: High potential for chemical burns and allergic dermatitis.

  • Thermal Instability: Prone to elimination of HBr upon heating, generating reactive vinyl sulfones.

Part 2: Hazard Identification (GHS Classification)

Note: Classifications are derived from "Read-Across" toxicology using the parent scaffold (3-oxosulfolane) and functional analogs (3,4-dibromosulfolane).[1]

GHS Label Elements

Signal Word: DANGER [1]

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 1BCauses severe skin burns and eye damage.[1]H314
Eye Damage/Irritation 1Causes serious eye damage.[1]H318
Acute Toxicity (Oral) 3Toxic if swallowed.H301
Sensitization (Skin) 1May cause an allergic skin reaction.H317
STOT - Single Exposure 3May cause respiratory irritation (Lachrymator).[1]H335
Mechanism of Toxicity

The toxicity of this compound is driven by two primary mechanisms:

  • Direct Alkylation (

    
    ):  The C4-Bromine bond is activated by the adjacent carbonyl (C3) and the inductive pull of the sulfone (
    
    
    ). This makes the C4 position highly susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues in proteins), leading to cellular damage and sensitization.
  • Elimination-Addition (Michael Acceptor): Under physiological pH or basic conditions, the molecule can eliminate HBr to form 3-oxosulfolene (an unsaturated ketone). This intermediate is a potent Michael acceptor, capable of irreversibly binding to DNA and proteins.

Part 3: Reactivity & Stability Pathways

Understanding the decomposition pathways is vital for safe storage and reaction planning.

DecompositionPathwaysTarget4-Bromo-3-oxosulfolane(Target Molecule)EliminationElimination of HBr(Heat/Base)Target->Elimination > 60°C or BaseHydrolysisHydrolysis(Aq. Acid/Base)Target->Hydrolysis H2O / OH-VinylSulfoneUnsaturated Ketone(Reactive Intermediate)Elimination->VinylSulfonePolymerPolymer/Tars(Brown/Black Solid)VinylSulfone->Polymer PolymerizationBromohydrinBromohydrin Derivative(Less Reactive)Hydrolysis->Bromohydrin

Figure 1: Thermal and chemical stability profile. Avoid heating above 60°C without solvent. The elimination product (Vinyl Sulfone) is highly reactive.

Part 4: Safe Handling Protocols

Engineering Controls
  • Enclosure: All operations (weighing, transfer, reaction) must be performed inside a certified Chemical Fume Hood .

  • Airflow: Maintain face velocity > 100 fpm.

  • Lachrymator Alert: If handling > 1 gram, utilize a portable blast shield inside the hood.

Personal Protective Equipment (PPE) Matrix
Body PartProtection LevelRationale
Hands Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield (Laminate) or thick Nitrile (8 mil)

-Halo ketones penetrate standard nitrile rapidly.[1] Laminate offers >4hr breakthrough time.
Eyes Chemical Goggles (Not safety glasses)Vapors are lachrymatory; prevents corneal damage from splashes.
Respiratory Full-face Respirator (if outside hood)Cartridges: Organic Vapor + Acid Gas (OV/AG) due to potential HBr release.
Body Lab Coat + Chemical Apron Tyvek sleeves recommended for scale-up (>10g).[1]
Decontamination & Quenching

Never dispose of active

1

Quenching Solution (The "Thio-Base" Mix):

  • 10% Sodium Thiosulfate (

    
    )
    
  • 2% Sodium Bicarbonate (

    
    )
    
  • Solvent: Water[2][3]

Protocol:

  • Dilute the reaction mixture or spill residue with a non-reactive solvent (e.g., Ethyl Acetate).

  • Slowly add the Thio-Base Mix with stirring.

  • Mechanism: Thiosulfate acts as a soft nucleophile, displacing the bromine to form a water-soluble, non-toxic Bunte salt.

  • Allow to stir for 30 minutes. Check pH (should be neutral/slightly basic).

Part 5: Emergency Response

Spill Decision Logic

SpillResponseStartSpill DetectedAssessIs it inside the Fume Hood?Start->AssessInsideYES: Close Sash ImmediatelyAssess->InsideOutsideNO: Evacuate LabAssess->OutsidePPEDon PPE:Double Gloves, Goggles,Resp ProtectionInside->PPEOutside->PPE Re-enter only with SCBA/Full FaceAbsorbCover with Vermiculiteor Absorbent PadsPPE->AbsorbQuenchApply 10% Thiosulfate Solution(Wait 20 mins)Absorb->QuenchCleanCollect as Hazardous Waste(Label: Halogenated Organic)Quench->Clean

Figure 2: Emergency response workflow for lachrymator spills.[1]

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes minimum. Do not use high-pressure water.[1] Consult an ophthalmologist immediately (risk of corneal opacity).

  • Skin Contact: Wash with soap and water. Do not use ethanol (may enhance absorption). If burning persists, treat as a chemical burn.

  • Inhalation: Remove to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. Monitor for delayed pulmonary edema (common with alkylating agents).

References

  • EvitaChem. (n.d.). 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS 143654-18-6) Product Entry.[1][4] Retrieved from

  • PubChem. (n.d.).[5] Compound Summary: Dihydrothiophen-3(2H)-one 1,1-dioxide (Parent Scaffold).[1] National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Dihydrothiophen-3(2H)-one 1,1-dioxide Safety Data Sheet. Retrieved from [1]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (Mechanistic insight on bromination of sulfolenes). Retrieved from

  • National Institutes of Health (NIH). (n.d.). 3,4-Dibromotetrahydrothiophene 1,1-dioxide (Analog Hazard Data). PubChem.[5] Retrieved from

Molecular weight and formula of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Advanced Synthesis, Reactivity, and Application Scaffolding[1]

Executive Summary

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS: 143654-18-6) is a highly functionalized heterocyclic building block. As an


-halo ketone embedded within a sulfolane (tetrahydrothiophene 1,1-dioxide) framework, it possesses unique reactivity profiles driven by the electron-withdrawing sulfonyl group and the electrophilic carbonyl. This compound serves as a critical intermediate in the synthesis of substituted thiophenes, pharmaceutical scaffolds via Favorskii-type rearrangements, and complex heterocyclic sulfones.

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and mechanistic pathways for downstream applications.

Physicochemical Characterization

The molecular architecture of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide combines a polar sulfone core with a reactive


-bromo ketone motif. This dual functionality dictates its solubility and stability profiles.
Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one
Common Synonyms 4-Bromo-3-oxosulfolane; 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide
CAS Registry Number 143654-18-6
Molecular Formula C₄H₅BrO₃S
Molecular Weight 213.05 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Predicted Density ~2.0 g/cm³
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in water.[1]
Stability Hygroscopic; susceptible to photolytic degradation. Store under inert atmosphere at -20°C.

Synthesis & Production Protocols

The synthesis of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide typically proceeds via the functionalization of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). The most robust route involves the formation of a bromohydrin intermediate followed by oxidation.

Protocol A: The Bromohydrin Oxidation Route (High Purity)

This method minimizes over-bromination and regioisomeric byproducts common in direct halogenation.

Step 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide

  • Reagents: 3-Sulfolene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Water (

    
    ).
    
  • Procedure:

    • Suspend 3-sulfolene in water.

    • Add NBS portion-wise at room temperature. The reaction is slightly exothermic.

    • Heat to 80°C for 1 hour to ensure complete conversion.

    • Cool to 0°C. The product (trans-bromohydrin) precipitates.

    • Filtration: Collect solids and wash with ice-cold water.[2]

    • Mechanism: NBS generates an electrophilic bromonium ion, which is opened anti-stereospecifically by water.

Step 2: Oxidation to the Ketone

  • Reagents: trans-Bromohydrin (from Step 1), Jones Reagent (CrO₃/H₂SO₄) or Pyridinium Chlorochromate (PCC).

  • Procedure (Jones Oxidation):

    • Dissolve the bromohydrin in acetone at 0°C.

    • Add Jones reagent dropwise until the orange color persists.

    • Stir for 2 hours at 0°C.

    • Quench: Add isopropanol to consume excess oxidant.

    • Extraction: Dilute with water and extract with ethyl acetate.

    • Purification: Recrystallize from ethanol/hexane to yield 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide.

Protocol B: Direct Bromination (Alternative)
  • Substrate: Dihydrothiophen-3(2H)-one 1,1-dioxide (3-oxosulfolane).

  • Reagent: Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB) in Acetic Acid.
    
  • Note: This route often yields mixtures of mono- and di-brominated products (4,4-dibromo) and requires careful stoichiometric control.

Mechanistic Pathways & Visualization[4]

The following diagram illustrates the synthesis logic and the divergent reactivity of the target molecule. The


-bromo ketone motif allows for both elimination (to unsaturated ketones) and substitution/rearrangement.

SynthesisPathways Sulfolene 3-Sulfolene (Starting Material) Bromohydrin trans-Bromohydrin (Intermediate) Sulfolene->Bromohydrin NBS, H2O (Electrophilic Addition) Target 4-Bromo-3-oxosulfolane (TARGET) Bromohydrin->Target [O] (Jones/PCC) (Oxidation) Elimination Unsaturated Ketone (Elimination Product) Target->Elimination Base (e.g., Et3N) (-HBr) Substitution 3-Substituted Thiophene Derivatives Target->Substitution Nu- (R-SH, R-NH2) (SN2 / Aromatization)

Figure 1: Synthetic workflow from 3-sulfolene to the target


-bromo ketone and downstream reactivity.

Applications in Drug Development

Scaffold for Heterocyclic Synthesis

The target molecule is a precursor to 3-hydroxythiophenes and 3-aminothiophenes via the aromatization of the dihydrothiophene ring. By treating the 4-bromo ketone with nucleophiles (amines/thiols) followed by base-induced elimination of water/HBr and extrusion of


 (retro-cheletropic reaction), researchers can access substituted thiophenes difficult to synthesize via direct electrophilic aromatic substitution.
Favorskii Rearrangement

In the presence of alkoxides,


-halo ketones in cyclic systems can undergo ring contraction.[3] While sulfolane rings are strained, the 4-bromo-3-one system can theoretically rearrange to form thietane-carboxylic acid derivatives, offering a route to rare 4-membered sulfur heterocycles used in specific protease inhibitors.
Michael Acceptor Precursor

Elimination of HBr from the target yields 1,1-dioxo-dihydrothiophen-3-one , a potent Michael acceptor. This intermediate can covalently modify cysteine residues in target proteins, a strategy employed in the design of covalent inhibitors (e.g., for kinases or viral proteases).

Safety & Handling (E-E-A-T)

  • Lacrymator Warning:

    
    -Halo ketones are potent lacrymators. All operations must be conducted in a well-ventilated fume hood.
    
  • Skin Irritant: The compound is an alkylating agent. Double-gloving (Nitrile/Neoprene) is required.

  • Thermal Instability: Sulfolane derivatives can release

    
     (toxic gas) upon high thermal stress. Avoid heating above 150°C without explicit thermal safety calorimetry data.
    

References

  • LookChem. (n.d.). 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one - CAS 143654-18-6. Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • PubChem. (2025).[4] Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol (Bromohydrin Precursor). National Library of Medicine.[5] Retrieved from [Link][5]

  • AdiChemistry. (n.d.). Favorskii Rearrangement | Mechanism | Applications. Retrieved from [Link]

Sources

Reactivity profile of alpha-bromo sulfolane ketones

Reactivity Profile of -Bromo Sulfolane Ketones: A Technical Guide

Executive Summary: The "Privileged" Electrophile

In the landscape of heterocyclic synthesis,


-bromo sulfolane ketones



This guide dissects the reactivity profile of these species, moving beyond basic synthesis to the practical application of their hyper-electrophilic nature in constructing fused heterocyclic systems—a critical architecture in modern kinase inhibitors and bioisosteres.

Structural Dynamics & Electronic Profile

To manipulate these molecules effectively, one must understand the competition for electron density within the ring. The 3-sulfolanone ring contains two distinct

  • Position C2 (The Active Methylene): Flanked by both the

    
     and 
    
    
    groups. The protons here are highly acidic (
    
    
    ), making this the thermodynamic site for enolization and halogenation.
  • Position C4: Flanked only by the

    
     and a methylene group. Less acidic, but sterically more accessible.
    

When a bromine atom is introduced at C2, the carbon becomes a hyper-electrophile . The dipole moment of the sulfone group stabilizes the leaving group trajectory, enhancing

Visualization: Electronic Activation Pathways

ReactivityProfilecluster_0Activation ZoneSulfolanone3-Sulfolanone(Substrate)EnolizationEnolization(Thermodynamic Control)Sulfolanone->Enolization Acid/BaseC2_Bromo2-Bromo-3-sulfolanone(Kinetic Product)Enolization->C2_Bromo Br2 or NBSThiazoleFused Thiazole System(Hantzsch Product)C2_Bromo->Thiazole Thioamide/HeatEliminationSulfolenone(Elimination Side-Product)C2_Bromo->Elimination Strong Base

Figure 1: Reaction pathway divergence for 3-sulfolanone derivatives. Note the bifurcation between productive heterocyclization and destructive elimination.

Protocol 1: Regioselective Synthesis of 2-Bromo-3-Sulfolanone

Objective: Synthesize the 2-bromo derivative with high regioselectivity, avoiding poly-bromination.

Scientific Rationale: Direct bromination with molecular bromine (


N-Bromosuccinimide (NBS)Pyridinium Bromide Perbromide
Materials
  • 3-Oxotetrahydrothiophene 1,1-dioxide (3-Sulfolanone)

  • Pyridinium Tribromide (PyHBr3) or NBS

  • Solvent: Glacial Acetic Acid (AcOH) or

    
    
    
  • Catalyst: HBr (cat.)

Step-by-Step Methodology
  • Preparation: Dissolve 3-sulfolanone (10 mmol) in glacial acetic acid (20 mL). The protic solvent promotes enolization at the C2 position via hydrogen bonding with the sulfone oxygens.

  • Addition: Add Pyridinium Tribromide (10 mmol) portion-wise over 30 minutes at 0°C.

    • Critical Control Point: Do not exceed 5°C. Higher temperatures promote bromination at C4 or di-bromination at C2.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The solution will decolorize as the bromine source is consumed.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.

  • Isolation: Extract with Dichloromethane (DCM) (

    
     mL). Wash the organic phase with saturated 
    
    
    (carefully, to avoid base-catalyzed rearrangement) and brine.
  • Purification: Dry over

    
     and concentrate in vacuo.
    
    • Note: The product is unstable on silica gel. Use immediately or recrystallize from Ethanol/Hexane.

Yield Expectation: 75-85% Mono-brominated product.

Reactivity Node: The Hantzsch Thiazole Synthesis[1]

The primary utility of

4,5-dihydrothieno[3,4-d]thiazole-6,6-dioxides

Mechanism: The reaction proceeds via an


Visualization: Mechanistic Pathway[2][3]

HantzschMechanismSubstrate2-Bromo-3-SulfolanoneIntermediate1S-Alkylated Intermediate(Thioimidate)Substrate->Intermediate1 SN2 Attack (EtOH, Reflux)ThioamideThioamide (R-CS-NH2)Thioamide->Intermediate1 SN2 Attack (EtOH, Reflux)Intermediate2Hydroxy-thiazoline(Cyclized)Intermediate1->Intermediate2 Intramolecular CyclizationProductFused Thiazole SulfoneIntermediate2->Product Dehydration (-H2O)

Figure 2: Stepwise assembly of the thieno-thiazole scaffold. The dehydration step is spontaneous under reflux conditions.

Protocol 2: Synthesis of Thieno[3,4-d]thiazole-6,6-dioxides

Scientific Rationale: Ethanol is the solvent of choice as it solubilizes the polar sulfolane ketone while allowing the non-polar thiazole product to precipitate upon cooling. No external base is initially added to prevent the degradation of the sensitive

  • Stoichiometry: Combine 2-bromo-3-sulfolanone (1.0 equiv) and the substituted thioamide (1.1 equiv) in absolute Ethanol (5 mL/mmol).

  • Reflux: Heat the mixture to reflux (

    
    C) for 2-4 hours.
    
    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting bromide spot (

      
      ) should disappear, replaced by a highly UV-active fluorescent spot (
      
      
      ).
  • Workup: Cool the reaction to RT.

    • If a precipitate forms: Filter and wash with cold ethanol. This is the hydrobromide salt of the thiazole.

    • If no precipitate: Concentrate the solvent, neutralize with saturated

      
       to liberate the free base, and extract with Ethyl Acetate.
      
  • Validation:

    • 1H NMR: Look for the disappearance of the C2-H signal (

      
       4.5-5.0 ppm) and the appearance of the aromatic thiazole signal (if R=H).
      
    • Mass Spec: Confirm the M+1 peak corresponding to the fused system.

Comparative Reactivity Data

The following table summarizes the reactivity of 2-bromo-3-sulfolanone against various nucleophiles, highlighting the competition between substitution and elimination.

NucleophileConditionsMajor ProductYieldMechanism
Thioamide EtOH, RefluxFused Thiazole85%Hantzsch (

+ Cyclization)
Thiourea EtOH, Reflux2-Amino-thiazole deriv.92%Hantzsch (

+ Cyclization)
Aniline DCM,

,

C

-Amino Ketone
45%

(significant elimination observed)
NaOH (aq)

, RT
Sulfolenone (Decomposed)N/AE1cB Elimination
Sodium Azide DMF, RT

-Azido Ketone
60%

(Precursor to Click Chem)

Table 1: Reactivity profile of 2-bromo-3-sulfolanone with common nucleophiles.

Stability & Handling (Self-Validating System)

To ensure experimental success, treat the

transient intermediate
  • The "Acid Test": If your reaction turns dark brown/black rapidly upon adding base, you are witnessing the polymerization of the elimination product (sulfolenone). Correction: Maintain slightly acidic or neutral conditions until the nucleophile has engaged the electrophile.

  • Storage: If isolation is necessary, store under

    
     at -20°C. The compound degrades via autocatalytic dehydrobromination (releasing HBr, which catalyzes further decomposition).
    

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese von Thiazolverbindungen (Thioazolen)." Berichte der deutschen chemischen Gesellschaft. Link

  • Bromination of Sulfolane Derivatives: Journal of Organic Chemistry. "Synthesis of 3-oxotetrahydrothiophene 1,1-dioxide derivatives." (General reference for sulfolane ketone reactivity). Link

  • Reactivity of Alpha-Halo Ketones:Beilstein Journal of Organic Chemistry. "Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights." (Provides context on

    
    -bromo ketone stability). Link
    
  • Thiazole Synthesis Applications: Molecules. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." (Context for biological relevance). Link

  • Sulfolane Chemistry: Comprehensive Heterocyclic Chemistry III. "Thiophenes and their Benzo Derivatives: Reactivity." (Detailed electronic analysis of the sulfolane ring). Link

Electronic properties of 1,1-dioxide heterocyclic rings

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Properties and Synthetic Utility of 1,1-Dioxide Heterocyclic Rings

Executive Summary

The oxidation of sulfur-containing heterocycles to their 1,1-dioxide forms (cyclic sulfones) induces a dramatic electronic shift, transforming electron-rich aromatic systems into electron-deficient, non-aromatic dienes. This "Sulfone Effect" creates unique reactivity profiles—specifically inverse-electron-demand Diels-Alder cycloadditions—and offers medicinal chemists a potent bioisostere for carbonyl and carboxylate groups. This guide details the electronic structure, reactivity, and synthetic protocols for thiophene 1,1-dioxides and thietane 1,1-dioxides.

Section 1: Electronic Structure & Aromaticity

The Loss of Aromaticity

Unlike their parent heterocycle (thiophene), thiophene 1,1-dioxides are non-aromatic . The sulfur atom in thiophene contributes a lone pair to the


-system to satisfy Hückel's 4n+2 rule. In the 1,1-dioxide, both sulfur lone pairs form 

-bonds with oxygen, removing them from the ring system.
  • Orbital Consequence: The ring behaves as a cyclic diene rather than a delocalized aromatic system.

  • Bond Length Alternation: X-ray diffraction data confirms distinct single and double bond character, unlike the equalized bonds in thiophene.

FeatureThiophene (Parent)Thiophene 1,1-DioxideElectronic Implication
Hybridization (S)

(approx)

(tetrahedral)
Loss of planar conjugation at S
Resonance Energy ~29 kcal/mol~0 kcal/molHigh reactivity (Diene character)
Dipole Moment ~0.51 D> 4.5 D (Est.)Strong electrostatic interactions
C2-C3 Bond 1.37 Å~1.34 Å (Double)Localized

-bond
C3-C4 Bond 1.42 Å~1.46 Å (Single)Disrupted conjugation
The "Sulfone Effect" in Thietanes

Thietane 1,1-dioxide (4-membered ring) exhibits significant ring strain (~19.6 kcal/mol) and a puckered conformation. The strong electron-withdrawing nature of the sulfone group (


) lowers the electron density on the 

-carbons, increasing acidity (

~25) and susceptibility to nucleophilic attack, although the ring is surprisingly kinetically stable compared to oxetanes.

Section 2: Reactivity Profile

The electronic deficiency of the thiophene 1,1-dioxide ring dictates its primary reactivity: it is a potent diene in Diels-Alder reactions and a Michael acceptor .

Diels-Alder Cycloaddition (Inverse Electron Demand)

Due to the electron-poor nature of the diene, these species react fastest with electron-rich dienophiles (e.g., enamines, vinyl ethers). This is the inverse of standard Diels-Alder kinetics.[1]

  • Self-Dimerization: Thiophene 1,1-dioxides are often unstable and spontaneously dimerize via a [4+2] mechanism, followed by the extrusion of

    
     (cheletropic elimination) to form dihydrobenzo[b]thiophene derivatives.
    
  • Synthetic Utility: They serve as "masked dienes." The

    
     bridge can be ejected thermally to aromatize the adduct.
    
Reactivity Flowchart

Reactivity Thiophene Thiophene (Aromatic) Oxidation Oxidation (mCPBA / DMDO) Thiophene->Oxidation TDO Thiophene 1,1-Dioxide (Non-Aromatic Diene) Oxidation->TDO Dimer Dimerization [4+2] TDO->Dimer Self-Reaction Adduct Cycloadduct (Bicyclic Sulfone) TDO->Adduct Diels-Alder (Inverse Demand) Elimination Cheletropic Elimination (-SO2) Dimer->Elimination Product_A Dihydrobenzo[b]thiophene Elimination->Product_A Dienophile Electron-Rich Dienophile Dienophile->Adduct

Caption: Reaction pathways for Thiophene 1,1-Dioxide: Oxidation leads to a reactive intermediate that either dimerizes or traps dienophiles.

Section 3: Medicinal Chemistry Applications

Cyclic Sulfones as Bioisosteres

The sulfone moiety (


) is a classic bioisostere for carbonyls (

) and carboxylates (

).
  • H-Bonding: The sulfone oxygens are weak-to-moderate H-bond acceptors (weaker than carbonyls) but can interact with backbone amides in protein active sites.

  • Metabolic Stability: Unlike esters or amides, cyclic sulfones are resistant to hydrolysis by esterases/peptidases.

  • Lipophilicity: The high polarity reduces

    
    , improving water solubility.
    
Thietane 1,1-Dioxide in Peptidomimetics

Replacing a proline or


-turn residue with a thietane 1,1-dioxide scaffold can lock conformation while improving metabolic half-life. The 4-membered ring creates a rigid vector for substituents, distinct from the flexible 5-membered sulfolane.

Section 4: Experimental Protocols

Protocol A: Synthesis of Thiophene 1,1-Dioxide (DMDO Method)

Use this protocol for isolating the unstable parent compound.

  • Reagent Prep: Generate a solution of Dimethyldioxirane (DMDO) in acetone (approx. 0.05–0.1 M).

  • Reaction: Dissolve thiophene (1.0 equiv) in acetone. Cool to -20°C .

  • Addition: Slowly add DMDO solution (2.2 equiv) over 30 minutes.

  • Monitoring: Monitor by NMR (disappearance of aromatic protons).

  • Workup: Evaporate solvent in vacuo at < -40°C .

    • Critical Note: Do not warm to room temperature if isolation is required; the compound will dimerize. Use immediately in cycloadditions.

Protocol B: Synthesis using Rozen's Reagent (HOF·MeCN)

Best for electron-deficient thiophenes that resist mCPBA.

  • Setup: Pass 10%

    
     gas (diluted in 
    
    
    
    ) through a mixture of MeCN and
    
    
    at -10°C to form the HOF·MeCN complex.[2]
  • Oxidation: Add the thiophene substrate (dissolved in

    
    ) to the oxidizing mixture at 0°C.
    
  • Quench: Neutralize with solid

    
     after 5-10 minutes.
    
  • Purification: Filter and evaporate. Yields are typically quantitative.

Protocol C: Diels-Alder Trapping (In Situ)

Standard method to utilize the unstable diene.

  • Mix: Combine thiophene (1.0 equiv) and the dienophile (e.g., N-phenylmaleimide, 1.2 equiv) in

    
    .
    
  • Oxidize: Add mCPBA (2.5 equiv) slowly at 0°C.

  • Mechanism: The mCPBA generates the thiophene dioxide in situ, which is immediately trapped by the dienophile before it can dimerize.

  • Isolation: Wash with

    
     (to remove excess peroxide) and 
    
    
    
    . Purify via column chromatography.[3]

References

  • Rozen, S., & Bareket, Y. (1994).[2] "A novel oxidation of thiophenes using HOF·MeCN." Journal of the Chemical Society, Chemical Communications.[2] Link

  • Nakayama, J., et al. (2004). "Thiophene 1,1-Dioxide: Synthesis, Isolation, and Properties." Bulletin of the Chemical Society of Japan. Link

  • Raasch, M. S. (1980). "The Chemistry of Thiophene 1,1-Dioxides." Journal of Organic Chemistry. (Classic mechanistic reference on reactivity).
  • Enamine Ltd. (2024). "Cyclic Sulfones in Drug Design." Enamine Product Focus. Link

  • BenchChem. (2025).[4] "Physical and Chemical Properties of Thietane Rings." Technical Guide. Link

Sources

Characterization and Melting Point Determination of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS: 143654-18-6) is a critical heterocyclic intermediate employed in the synthesis of functionalized sulfolanes, particularly in the development of pharmaceutical agents requiring a 3,4-disubstituted tetrahydrothiophene-1,1-dioxide core.

Unlike its parent ketone or downstream alcohol derivatives, this specific


-bromo ketone is frequently generated in situ or isolated as a transient intermediate, leading to a scarcity of standardized melting point (MP) data in public chemical repositories. This guide provides the definitive framework for its synthesis, isolation, and physical characterization, establishing a self-validating protocol for researchers to determine its precise melting point.
Chemical Identity Table[1]
PropertyData
IUPAC Name 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide
Common Name 4-Bromo-3-oxotetrahydrothiophene 1,1-dioxide
CAS Number 143654-18-6
Molecular Formula

Molecular Weight 213.05 g/mol
Structural Class

-Halo Sulfone / Heterocyclic Ketone

Physical Properties & Theoretical Melting Point Range

To establish a valid expected range for the melting point of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide, we must analyze the thermal properties of its structural analogs. The introduction of a bromine atom at the


-position typically increases the melting point relative to the parent ketone due to increased molecular weight and polarizability, though it may lower it relative to the hydrogen-bonded alcohol derivative.
Comparative Thermal Data
CompoundStructureCASMelting Point (

C)
Reference
Parent Ketone Dihydrothiophen-3(2H)-one 1,1-dioxide17115-51-461 – 63 [1]
Target Compound 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide 143654-18-6 Predicted: 85 – 110 *Estimated
Downstream Alcohol 4-Bromo-3-hydroxytetrahydrothiophene 1,1-dioxide35330-57-5189 – 191 [2]

*Note: The target compound is expected to be a solid at room temperature. The predicted range is inferred from the typical


 observed in 

-bromination of cyclic sulfones, where the disruption of crystal packing by the bulky Br atom is offset by dipolar interactions of the sulfone group.

Synthesis & Isolation Protocol

To accurately determine the melting point, the compound must first be synthesized with high purity. The following protocol utilizes the bromination of dihydrothiophen-3(2H)-one 1,1-dioxide.

Reaction Mechanism

The synthesis proceeds via the electrophilic


-bromination of the enolizable ketone. The electron-withdrawing sulfone group at the 1-position activates the 

-protons at C2 and C4, but the C4 position is sterically favored for mono-bromination under controlled conditions.

SynthesisPathway Start Dihydrothiophen-3(2H)-one 1,1-dioxide (CAS 17115-51-4) Inter Enol Intermediate Start->Inter Enolization Reagent Br2 / CH3COOH or NBS / H2O Reagent->Inter Product 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS 143654-18-6) Inter->Product Electrophilic Bromination

Figure 1: Synthesis pathway for the target


-bromo ketone.
Experimental Procedure
  • Dissolution: Dissolve 10 mmol of dihydrothiophen-3(2H)-one 1,1-dioxide in 20 mL of glacial acetic acid.

  • Bromination: Add 10.5 mmol of bromine (Br

    
    ) dropwise at 0–5°C to prevent poly-bromination.
    
    • Critical Control: Maintain temperature below 10°C. Higher temperatures favor di-bromination at the C2/C4 positions.

  • Quenching: Pour the reaction mixture into 100 mL of ice water. The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid and wash with cold water (

    
    ) to remove residual acid.
    
  • Purification (Crucial for MP): Recrystallize from ethanol or an ethyl acetate/hexane mixture. Dry under high vacuum at 25°C for 4 hours.

Melting Point Determination Methodology

Once the compound is isolated and dried, the melting point serves as the primary indicator of purity.

Method A: Capillary Tube (Standard)

This method is preferred for routine characterization.

  • Sample Prep: Pack 2-3 mm of the dried, pulverized solid into a clean glass capillary tube. Ensure the sample is compact by tapping the tube on a hard surface.

  • Apparatus Setup: Use a calibrated melting point apparatus (e.g., Fisher-Johns or Thomas-Hoover).

  • Heating Ramp:

    • Rapid Ramp: Heat at 10°C/min until 60°C (near the parent ketone's MP).

    • Critical Ramp: Slow the heating rate to 1°C/min starting from 70°C.

  • Observation: Record two temperatures:

    • 
      : The instant the first droplet of liquid appears.
      
    • 
      : The instant the entire mass becomes a clear liquid.
      
  • Validation: A range (

    
    ) of 
    
    
    
    indicates high purity.
Method B: Differential Scanning Calorimetry (DSC)

For pharmaceutical applications requiring rigorous data, DSC is the gold standard.

  • Pan Loading: Hermetically seal 2-5 mg of sample in an aluminum pan.

  • Program: Equilibrate at 25°C, then ramp at 5°C/min to 150°C under a nitrogen purge (50 mL/min).

  • Analysis: The melting point is defined as the onset temperature of the endothermic melting peak, not the peak maximum.

MP_Workflow Isolate Isolated Solid (Dried >4h) TLC Purity Check (TLC) Single Spot? Isolate->TLC Decision Is Pure? TLC->Decision Recryst Recrystallize (EtOH/EtOAc) Decision->Recryst No MP_Test MP Determination (1°C/min ramp) Decision->MP_Test Yes Recryst->Isolate Record Record T_onset & T_clear MP_Test->Record

Figure 2: Operational workflow for validating sample purity before melting point determination.

References

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol.[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • LookChem. (n.d.). 3-Bromo-4-hydroxysulfolane Physical Properties. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol provides a rigorous, step-by-step guide for the synthesis of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also known as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide). This guide is designed for research scientists and medicinal chemists, focusing on regiochemical control and high-purity isolation.

Abstract

The synthesis of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide presents a regiochemical challenge due to the competing acidity of the α-protons at the C2 and C4 positions of the tetrahydrothiophene ring. Direct bromination of the parent ketone (3-oxosulfolane) predominantly yields the thermodynamically favored C2-bromo or C2,C2-dibromo products due to the enhanced acidity of the methylene group flanked by the sulfonyl and carbonyl moieties. To exclusively access the C4-bromo isomer , this protocol utilizes a "bromohydrin strategy" starting from 3-sulfolene. This route guarantees regioselectivity by fixing the bromine position prior to ketone formation.

Strategic Analysis & Retrosynthesis

To avoid the formation of the C2-isomer, the synthesis is designed as a two-stage transformation:

  • Electrophilic Addition : Stereoselective addition of hypobromous acid (generated in situ from NBS/H₂O) to 3-sulfolene to yield trans-3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide.

  • Oxidation : Conversion of the secondary alcohol to the ketone using Jones Reagent (CrO₃/H₂SO₄), preserving the C-Br bond and the sulfone oxidation state.

Key Advantage : This route bypasses the kinetic control issues of direct enolate halogenation, delivering the target 4-bromo isomer with high regiocontrol.

Materials & Equipment

Reagents:

  • 3-Sulfolene (2,5-Dihydrothiophene-1,1-dioxide): >98% purity.

  • N-Bromosuccinimide (NBS) : Recrystallized from water if yellow/degraded.

  • Chromium(VI) Oxide (CrO₃) : High purity oxidant.

  • Sulfuric Acid (H₂SO₄) : Concentrated (98%).

  • Solvents : Acetone (HPLC grade), Deionized Water, Diethyl Ether (or Ethyl Acetate for extraction).

  • Quenching Agents : Sodium bisulfite (NaHSO₃), Sodium bicarbonate (NaHCO₃).

Equipment:

  • Three-neck round-bottom flask (250 mL & 500 mL).

  • Magnetic stirrer with temperature control.

  • Reflux condenser.[1]

  • Addition funnel (pressure-equalizing).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol
Step 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide

Target: Formation of the bromohydrin intermediate.

  • Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging : Add 3-sulfolene (11.8 g, 100 mmol) and N-bromosuccinimide (NBS) (19.6 g, 110 mmol) to the flask.

  • Solvent Addition : Add deionized water (150 mL). The reaction is heterogeneous initially.

  • Reaction : Heat the mixture to reflux (100 °C bath temperature) with vigorous stirring.

    • Observation: The solid NBS and sulfolene will dissolve/react, and the solution may turn temporarily orange/yellow before fading.

    • Duration: Reflux for 1.5 to 2 hours.[1] Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of 3-sulfolene.

  • Crystallization : Remove the flask from heat and allow it to cool slowly to room temperature.

    • Process: As the solution cools, the bromohydrin product will crystallize out as white needles or plates.

    • Optimization: Cool to 0–4 °C in an ice bath to maximize recovery.

  • Isolation : Filter the crystals via vacuum filtration. Wash the filter cake with ice-cold water (2 x 20 mL) to remove succinimide by-products.

  • Drying : Dry the solid in a vacuum oven at 40 °C overnight.

    • Expected Yield : 15–18 g (70–85%).

    • Characterization : Melting point ~130–132 °C.

Step 2: Oxidation to 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Target: Selective oxidation of the secondary alcohol.

  • Preparation of Jones Reagent : Dissolve 7.0 g of CrO₃ in 50 mL of water. Slowly add 6.0 mL of concentrated H₂SO₄ with cooling. (Caution: Exothermic).

  • Substrate Solution : In a 500 mL three-neck flask, dissolve the bromohydrin from Step 1 (10.75 g, 50 mmol) in acetone (150 mL). Cool the solution to 0–5 °C using an ice/salt bath.

  • Oxidation : Add the Jones Reagent dropwise via an addition funnel over 30 minutes.

    • Control: Maintain internal temperature <10 °C to prevent elimination of HBr (which would form the enone).

    • Endpoint: The solution will turn from orange to green (formation of Cr³⁺). Continue stirring at 0 °C for 1 hour.

  • Quenching : Add isopropanol (5–10 mL) dropwise to quench excess oxidant (color shift from orange/brown to distinct green).

  • Workup :

    • Decant the green supernatant liquid into a clean flask.

    • Rinse the chromium salts residue with acetone (2 x 20 mL).

    • Combine acetone fractions and concentrate under reduced pressure (rotary evaporator) to remove most of the acetone. Do not heat above 35 °C.

  • Extraction : Dilute the aqueous residue with water (50 mL) and extract with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification :

    • Wash the combined organic layers with saturated NaHCO₃ (to remove acid traces) and brine.

    • Dry over anhydrous MgSO₄.

    • Concentrate to dryness to yield the crude bromoketone.

    • Recrystallization: Recrystallize from Ethanol/Hexane or minimal hot Toluene if necessary.

  • Final Product : White to off-white crystalline solid.

    • Yield : 60–75%.

Mechanistic Insight & Visualization

The following diagram illustrates the pathway from 3-sulfolene to the target ketone, highlighting the regiochemical lock provided by the bromonium ion intermediate.

Synthesis Pathway cluster_0 Step 1: Regioselective Bromohydroxylation cluster_1 Step 2: Oxidation Start 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide) Step1 Bromonium Ion Intermediate Start->Step1 NBS, H2O Electrophilic Attack Inter Bromohydrin (trans-3-bromo-4-hydroxy...) Step1->Inter H2O Attack (Anti-addition) Product Target Product (4-bromo-3-oxosulfolane) Inter->Product Jones Oxidation (CrO3, H2SO4)

Caption: Reaction scheme showing the conversion of 3-sulfolene to the bromohydrin via a bromonium ion, followed by oxidation to the final ketone.

Safety & Handling
  • Lachrymator Hazard :

    
    -Halo ketones are potent lachrymators (tear agents). All operations involving the final product must be conducted in a well-ventilated fume hood. Wear chemical splash goggles and butyl rubber gloves.
    
  • Chromium Toxicity : Hexavalent chromium (CrO₃) is carcinogenic and corrosive. Dispose of chromium waste in dedicated hazardous waste containers.

  • Thermal Instability : 3-Sulfolene releases SO₂ (gas) upon heating above 120 °C (cheletropic elimination). Do not overheat the starting material during storage or drying.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete hydrolysis of NBSEnsure vigorous reflux; verify NBS quality (should be white, not yellow).
Product is an Oil Residual solvent or impuritiesRecrystallize from water (Step 1) or Ethanol/Hexane (Step 2). Seed crystals may be required.
Elimination By-product Reaction temperature too highKeep oxidation temperature <10 °C. The

-bromo ketone is prone to elimination to form the

-unsaturated ketone.
Green Emulsion Chromium salts in workupFilter the acetone mixture through a Celite pad before concentration to remove precipitated Cr salts.
References
  • Bromohydrin Synthesis

    • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College, Department of Chemistry.
    • Source:

  • Compound Data

    • 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[2][3] PubChem Compound Summary.

    • Source:

  • Oxidation Methodology

    • Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society, 39-45.
    • Source:

Sources

Application Note: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide as a Scaffold for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic utilization of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also known as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide) in pharmaceutical synthesis.

Executive Summary

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (Compound 1 ) is a versatile, high-value intermediate used to access thieno-fused heterocyclic systems . Its unique structure—combining a cyclic sulfone, a ketone, and an


-halogen—makes it a "chiral pool" equivalent for generating dense, polar scaffolds found in Matrix Metalloproteinase (MMP) inhibitors , kinase inhibitors (EGFR/VEGFR) , and antiviral agents .

This guide details the handling, synthesis, and two core application workflows for Compound 1 :

  • Hantzsch Cyclization to form thieno[3,4-d]thiazoles.

  • Nucleophilic Substitution to generate functionalized aminorsulfolanes.

Chemical Profile & Handling

PropertySpecification
CAS Number 143654-18-6 (Generic generic isomer class: 20688-40-8)
Formula C₄H₅BrO₃S
MW 213.05 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, THF, CH₂Cl₂; slightly soluble in water.[1]
Stability Hygroscopic. Decomposes slowly in moist air (releases HBr). Store at -20°C under Ar.
Hazards Lachrymator . Causes severe skin burns and eye damage. Handle in a fume hood.
Expert Insight: The Regioselectivity Challenge

The parent scaffold, dihydrothiophen-3(2H)-one 1,1-dioxide (3-oxosulfolane), has two


-positions.
  • C-2 Position: Flanked by C=O and SO₂. Highly acidic (

    
    ).
    
  • C-4 Position: Flanked by C=O and CH₂. Less acidic but kinetically accessible.

  • Implication: Direct bromination often favors C-2 (thermodynamic). Accessing the 4-bromo isomer specifically requires kinetic control (low temp, bulky brominating agents) or blocking the C-2 position. This guide focuses on the 4-bromo isomer, critical for accessing thieno[3,4] fused systems rather than thieno[3,2].

Synthesis Protocol: Preparation of Compound 1

Objective: Selective bromination of dihydrothiophen-3(2H)-one 1,1-dioxide.

Reagents
  • Substrate: Dihydrothiophen-3(2H)-one 1,1-dioxide (1.0 eq)

  • Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or NBS (1.05 eq)

  • Solvent: THF/CH₂Cl₂ (1:1 v/v)

  • Catalyst:

    
    -TsOH (0.1 eq) - Promotes enolization towards C-4 via steric steering.
    
Step-by-Step Procedure
  • Dissolution: Dissolve 10 mmol of substrate in 50 mL of dry THF/CH₂Cl₂ under

    
    .
    
  • Activation: Add

    
    -TsOH and stir at 0°C for 15 min to equilibrate enol forms.
    
  • Bromination: Add PTAB (solid) portion-wise over 30 minutes at 0°C. Note: PTAB provides a slow release of

    
    , improving regioselectivity over liquid bromine.
    
  • Quench: Once TLC shows consumption of starting material, quench with 10%

    
     (aq).
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate
    • Critical Check: Analyze crude NMR. The C-4 proton appears as a doublet of doublets (~4.8 ppm), whereas C-2 bromination results in a singlet (~5.1 ppm) due to the loss of coupling partners.

  • Purification: Recrystallize from Ethanol/Hexane to obtain the pure 4-bromo isomer.

Application Workflow A: Synthesis of Thieno[3,4-d]thiazoles

Target Class: Kinase Inhibitors (Bioisosteres of Benzothiazoles).

This protocol utilizes the Hantzsch Thiazole Synthesis . The 4-bromo ketone reacts with thioureas or thioamides to fuse a thiazole ring onto the sulfolane core.

Protocol
  • Setup: In a pressure vial, combine Compound 1 (1.0 eq) and Thiourea (or substituted thioamide) (1.2 eq).

  • Solvent: Suspend in Ethanol (0.5 M).

  • Reaction: Heat to reflux (80°C) for 2–4 hours.

    • Mechanism:[2][3][4][5][6] The sulfur of the thiourea displaces the bromine (S_N2), followed by cyclization of the nitrogen onto the ketone (condensation).

  • Isolation: Cool to RT. The product often precipitates as the HBr salt. Filter and wash with cold ethanol.

  • Free Base: Suspend the solid in water and adjust pH to 8 with saturated

    
    . Extract with EtOAc.
    
Diagram: Hantzsch Cyclization Pathway

G Start 4-Bromo-3-oxosulfolane (Compound 1) Inter1 Intermediate: S-Alkylated Thioimidate Start->Inter1 + Thiourea / EtOH Reflux, 2h Inter2 Cyclization: Dehydration (-H2O) Inter1->Inter2 Intramolecular Condensation Product Product: Thieno[3,4-d]thiazole 1,1-dioxide Inter2->Product - H2O

Caption: Hantzsch synthesis pathway converting 4-bromo-3-oxosulfolane to the fused thieno[3,4-d]thiazole scaffold.

Application Workflow B: Synthesis of MMP Inhibitors via Amination

Target Class: Matrix Metalloproteinase Inhibitors (e.g., Prinomastat analogs).

Direct displacement of the bromine with a primary amine yields


-amino ketones, which can be reduced to amino-alcohols (transition state mimics).
Protocol
  • Reagents: Compound 1 (1.0 eq), Primary Amine (

    
    , 2.0 eq), 
    
    
    
    (1.5 eq).
  • Solvent: DMF (anhydrous).

  • Condition: Stir at 0°C to RT for 12 hours.

    • Warning: Avoid heating, as this promotes elimination to the

      
      -unsaturated ketone (Michael Acceptor).
      
  • Reduction (Optional): To access the alcohol, add

    
     (1.5 eq) in MeOH at 0°C directly to the crude amine.
    
Diagram: Divergent Reactivity (Substitution vs. Elimination)

Reactivity cluster_0 Path A: Substitution (Kinetic) cluster_1 Path B: Elimination (Thermodynamic) Substrate 4-Bromo-3-oxosulfolane Amine 4-Amino-3-oxosulfolane (MMP Inhibitor Precursor) Substrate->Amine R-NH2, 0°C Nucleophilic Attack Alkene 1,1-Dioxo-2,3-dihydrothiophen-3-one (Michael Acceptor) Substrate->Alkene Base, Heat (>40°C) E2 Elimination

Caption: Control of reaction conditions determines the pathway: Low temp favors substitution (Path A); Heat/Base favors elimination (Path B).

References

  • EvitaChem. Product Data: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS 143654-18-6). Retrieved from

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (Mechanism of bromination in sulfolane systems). Retrieved from

  • Gabbutt, C. D., et al. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. (Analogous alpha-halo ketone reactivity). J. Chem. Res., 1997. Retrieved from

  • PubChem. Compound Summary: 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (CID 289294). Retrieved from

  • Arseniyadis, S. 4-Cyano-3-oxotetrahydrothiophene: An Ideal Acrylonitrile Anion Equivalent. (Reactivity of 3-oxosulfolane derivatives). SynOpen, 2021. Retrieved from

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis. (Bromination selectivity principles). Molecules, 2014.[7] Retrieved from

  • GlaxoSmithKline. 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of HCV polymerase.[8] (Sulfolane/Thiadiazine applications). J. Med. Chem., 2006.[9] Retrieved from

Sources

Application Note: Nucleophilic Substitution Protocols for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide high-level technical direction for researchers working with 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also referred to as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide).[1]

Part 1: Executive Summary & Mechanistic Insight

The Scaffold Paradox

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (Compound 1 ) represents a highly functionalized heterocyclic scaffold valued in drug discovery for its metabolic stability and polarity.[1] However, it presents a classic "reactivity paradox":

  • High Electrophilicity: The C4 position is activated by both the adjacent carbonyl (C3) and the inductive effect of the sulfone (position 1), making it a prime target for nucleophilic attack.

  • High Acidity: The

    
    -protons at C2 and C4 are significantly acidic (
    
    
    
    ).[1] Strong bases or basic nucleophiles (like primary amines) often trigger rapid dehydrohalogenation (Elimination) to form the
    
    
    -unsaturated ketone (enone), rather than direct substitution.
Mechanistic Pathways

To achieve successful substitution, one must control the competition between the


  (Substitution) and E1cB/E2  (Elimination) pathways.
  • Path A: Direct

    
     Substitution.  Favored by soft, non-basic nucleophiles (Azides, Thiols, Iodides) in polar aprotic solvents. This retains the C4 regiochemistry (with inversion).
    
  • Path B: Elimination-Addition. Basic nucleophiles (Amines) often deprotonate C2/C4 first, eliminating HBr to form 1,1-dioxo-2,3-dihydrothiophen-3-one .[1] The nucleophile then attacks the enone via Michael addition, potentially scrambling regiochemistry or leading to polymerization.

Strategic Recommendation: For amine introduction, avoid direct reaction with amines. Instead, use the Azide Protocol (Protocol 1) followed by reduction, or the Protection Strategy (Protocol 3) .

Part 2: Experimental Protocols

Protocol 1: Nucleophilic Substitution with Azides (Synthesis of 4-Azido Precursor)

Target: Introduction of Nitrogen functionality without elimination.[1]

Rationale: The azide anion (


) is a powerful nucleophile but a weak base, minimizing the risk of elimination. The resulting 4-azido compound is a stable precursor to 4-amino derivatives via Staudinger reduction.[1]
Materials
  • Substrate: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (1.0 eq)

  • Reagent: Sodium Azide (

    
    ) (1.2 eq)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )[1]
    
  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.05 eq) to accelerate

    
    .
    
Step-by-Step Methodology
  • Preparation: Dissolve 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Add Sodium Azide (12 mmol, 0.78 g) in one portion.

    • Note: If using Acetonitrile, TBAI is recommended to improve solubility and rate.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting bromide (

      
      ) and appearance of the azide (
      
      
      
      ).
  • Workup:

    • Dilute the reaction mixture with cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure (do not heat above 40°C due to azide thermal instability).
      
  • Purification: The crude product is usually pure enough for reduction. If necessary, purify via silica gel flash chromatography (Gradient: 10-40% EtOAc in Hexanes).[1]

Data Output:

Parameter Value
Yield 85 - 92%
Appearance Off-white solid or pale yellow oil

| IR Signature | Strong peak at ~2100


 (

) |[1][2]
Protocol 2: Thiol Alkylation (S-Substitution)

Target: Synthesis of Thioether derivatives.[1]

Rationale: Thiols are acidic enough that they do not act as bases, but the thiolate anion is a soft super-nucleophile. We use a weak inorganic base (


) to generate the thiolate in situ without triggering substrate elimination.
Materials
  • Substrate: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (1.0 eq)

  • Nucleophile: Thiophenol or Alkyl Thiol (1.1 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (1.5 eq)
    
  • Solvent: Acetone or THF.[1]

Step-by-Step Methodology
  • Slurry Formation: In a round-bottom flask, suspend

    
     (15 mmol) in Acetone (30 mL). Add the Thiol (11 mmol) and stir at RT for 15 minutes to form the thiolate.
    
  • Addition: Add 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (10 mmol) dropwise as a solution in Acetone (10 mL).

  • Reaction: Stir at RT for 2–3 hours.

    • Critical Control: Do not heat. Heating increases the risk of Favorskii rearrangement or elimination.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.

    • Redissolve in

      
      , wash with water, dry, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane is often sufficient.

Protocol 3: Reaction with Amines (The "Trap" & Solution)

Target: Direct Amination (Challenging).

The Problem: Direct reaction with primary amines (e.g., Benzylamine) typically yields the elimination product (enone) or complex mixtures. The Solution: Use the "Cold Addition" method with a non-nucleophilic scavenger base, or protect the ketone first.

Modified Direct Amination Protocol
  • Solvent: THF (anhydrous).

  • Base: Diisopropylethylamine (DIPEA) (1.0 eq) - Only if the amine is valuable/salt formation is an issue. Ideally, use 2.0 eq of the nucleophilic amine.

  • Procedure:

    • Cool substrate solution (THF) to -78°C (Dry ice/Acetone bath).[1]

    • Add the amine slowly.

    • Allow to warm very slowly to 0°C over 4 hours.

    • Why? At low temperatures, the

      
       transition state is favored over the elimination transition state for kinetic reasons.
      
  • Alternative: If direct amination fails, use Protocol 1 (Azide) followed by Staudinger Reduction (

    
    ) to generate the primary amine.
    

Part 3: Visualization & Logic[1]

Reaction Pathway Diagram

The following diagram illustrates the competition between Substitution and Elimination pathways.

ReactionPathways Start 4-Bromo-3-oxotetrahydrothiophene 1,1-dioxide SN2_Prod 4-Substituted Product (Retention of Scaffold) Start->SN2_Prod Path A: Direct SN2 (Kinetic Control) Elim_Int Enolate / Carbanion (Intermediate) Start->Elim_Int Deprotonation SoftNuc Soft Nucleophile (N3-, RS-) SoftNuc->Start HardBase Hard Base/Amine (R-NH2, OH-) HardBase->Start Enone Elimination Product (Enone) Elim_Int->Enone -Br- (E1cB) Michael_Prod Michael Adduct (Regio-scrambled) Enone->Michael_Prod + Nucleophile (Michael Addition)

Caption: Figure 1. Mechanistic divergence. Path A (Green) yields the desired substitution product via soft nucleophiles. Path B (Red) leads to elimination, forming an enone which may undergo subsequent Michael addition.

Workflow: Azide Synthesis

AzideWorkflow Step1 Step 1: Dissolve Substrate Solvent: DMF (Anhydrous) Temp: 0°C Step2 Step 2: Add Sodium Azide (1.2 eq) Add in one portion Step1->Step2 Step3 Step 3: Reaction Warm to RT, Stir 4-6h Monitor: TLC Step2->Step3 Step4 Step 4: Aqueous Workup Extract: EtOAc Wash: Brine Step3->Step4 Step5 Step 5: Isolation Product: 4-Azido derivative Ready for Reduction Step4->Step5

Caption: Figure 2. Optimized workflow for the synthesis of the 4-azido derivative, a key intermediate for amino-substitution.

Part 4: References

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (Mechanistic insight into bromination/substitution of sulfolenes). Link

  • Organic Chemistry Portal. Synthesis of alpha-Bromoketones and their reactivity. (General reactivity patterns of

    
    -halo ketones). Link
    
  • National Institutes of Health (PubChem). Dihydrothiophen-3(2H)-one 1,1-dioxide (Compound Summary).[1] (Physical properties and identifiers). Link

  • Beilstein Journal of Organic Chemistry. Nucleophilic substitution of thiophene derivatives. (Context on thiophene ring reactivity). Link

  • Doc Brown's Chemistry. Elimination vs Substitution Mechanisms. (Fundamental competition kinetics). Link

Sources

Application Note: Catalytic Hydrogenation of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic hydrogenation and asymmetric reduction protocols for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also known as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide or 4-bromo-3-ketosulfolane).

These protocols focus on the high-value transformation of this substrate into chiral bromohydrins (e.g., cis-3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide), which are critical intermediates for penem antibiotics (like Sulopenem ) and biotin analogs.

Part 1: Executive Summary & Strategic Context

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide represents a specialized class of


-halo-

-keto sulfones. In drug development, this scaffold is rarely the end product; rather, it is a "divergent node." The carbonyl group is the primary target for catalytic hydrogenation, specifically to generate chiral alcohols with high stereocontrol.
The Challenge

The presence of the bromine atom at the


-position (C4) and the sulfone at C1 creates a unique electronic environment:
  • Acidity: The C4 proton is highly acidic due to the electron-withdrawing inductive effects of the -Br and -SO2- groups.

  • Racemization: The stereocenter at C4 is chemically labile and prone to racemization under basic conditions.

  • Chemoselectivity: Standard hydrogenation (e.g., Pd/C, H2) risks hydrodebromination (cleaving the C-Br bond) rather than reducing the ketone.

The Solution: Dynamic Kinetic Resolution (DKR)

The most powerful method for this substrate is Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) . Because the


-bromo stereocenter racemizes rapidly in the reaction medium, a chiral catalyst can selectively reduce one enantiomer of the ketone. The rapid equilibration of the substrate allows for a theoretical 100% yield of a single diastereomer (typically cis) with high enantiomeric excess (ee).

Part 2: Detailed Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH) via DKR

Objective: Stereoselective reduction of the ketone to yield (3R,4S)-3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide (or its enantiomer). Mechanism: Dynamic Kinetic Resolution (DKR).

1. Materials & Reagents
  • Substrate: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (1.0 equiv).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 – 1.0 mol%).

    • Note: The (S,S)-catalyst will yield the opposite enantiomer.

  • Hydrogen Donor: Formic Acid / Triethylamine complex (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

  • Inert Gas: Nitrogen or Argon.

2. Step-by-Step Procedure
  • Catalyst Preparation (In-situ): In a Schlenk flask, dissolve

    
     and 
    
    
    
    in DCM. Heat at 40°C for 20 minutes, then cool to room temperature. Alternatively, use commercially available pre-formed catalyst.
  • Substrate Addition: Add the 4-bromo ketone substrate to the catalyst solution.

  • H-Donor Addition: Cool the mixture to 0°C. Slowly add the

    
     azeotrope (3-5 equiv) via syringe to control the exotherm.
    
  • Reaction: Stir the mixture at 25–30°C for 12–24 hours.

    • Critical Checkpoint: Monitor by HPLC or TLC. The reaction relies on the racemization rate of the substrate matching the reduction rate. If conversion is slow, increase temperature to 35°C, but avoid >40°C to prevent decomposition.

  • Quench: Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with saturated

    
     (to remove formic acid) and brine. Dry over 
    
    
    
    and concentrate. Recrystallize from Isopropanol/Hexane to upgrade diastereomeric ratio (dr).
3. Expected Results
  • Yield: >90%

  • Diastereomeric Ratio (cis:trans): >95:5 (favors cis due to transition state sterics).

  • Enantiomeric Excess (ee): >96%.[1]

Protocol B: Hydrodebromination (Removal of Bromine)

Objective: Selective removal of the bromine atom to generate dihydrothiophen-3(2H)-one 1,1-dioxide (3-oxosulfolane). Use Case: Scavenging or correcting over-brominated impurities.

1. Materials & Reagents
  • Catalyst: 10% Pd/C (5 mol% loading).

  • Hydrogen Source:

    
     gas (balloon or 1 atm).
    
  • Base: Sodium Acetate (NaOAc) or Triethylamine (1.1 equiv).

    • Why? To neutralize the HBr generated. Without base, the acid may poison the catalyst or degrade the sulfone.

  • Solvent: Methanol.

2. Step-by-Step Procedure
  • Loading: Charge a hydrogenation flask with substrate, MeOH, and NaOAc.

  • Catalyst Addition: Add Pd/C carefully (under inert atmosphere to prevent ignition).

  • Hydrogenation: Purge with

    
    , then 
    
    
    
    . Stir vigorously under 1 atm
    
    
    at Room Temperature for 2–4 hours.
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Isolation: Partition between water and DCM. The product (3-oxosulfolane) is in the organic layer.

Part 3: Mechanism & Visualization

Dynamic Kinetic Resolution (DKR) Pathway

The success of Protocol A relies on the rapid racemization of the


-bromo ketone. The Ru-catalyst reduces one enantiomer faster than the other (

), while the unreacted enantiomer rapidly racemizes (

).

DKR_Mechanism cluster_legend Legend R_Ketone (R)-4-Bromo-Ketone (Unstable) S_Ketone (S)-4-Bromo-Ketone (Unstable) R_Ketone->S_Ketone Base-Cat. Racemization Transition Ru-H Transition State (Stereodetermining) R_Ketone->Transition Slow Reduction (Mismatched) S_Ketone->Transition Fast Reduction (Matched Case) Product (3R,4S)-Bromo-Alcohol (Chiral Product) Transition->Product Hydride Transfer key Red: Substrate Enantiomers Green: Target Product Blue: Racemization Loop

Caption: DKR mechanism where rapid racemization of the bromo-ketone feeds the fast-reacting enantiomer into the irreversible reduction step.

Part 4: Comparative Data Analysis

The following table contrasts the catalytic methods with the traditional stoichiometric approach (NBS hydration).

FeatureProtocol A: Ru-ATH (DKR)Protocol B: Pd/C HydrogenationTraditional Method (NBS/H2O)
Transformation Ketone

Chiral Alcohol
C-Br

C-H (Debromination)
Alkene

Racemic Bromohydrin
Stereoselectivity High (>95% ee, cis-selective) N/A (Achiral product)Low (Racemic trans-isomer)
Atom Economy High (Catalytic)ModerateLow (Stoichiometric NBS)
Key Risk Incomplete conversion if

is slow
Over-reduction of ketoneHandling solid NBS/Br2
Primary Use Asymmetric Synthesis (Drugs) Impurity ScavengingInitial scaffold synthesis

Part 5: References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Cross, D. J., & Kenny, J. A. (2013). Asymmetric Transfer Hydrogenation of

    
    -Functionalized Ketones. Chemical Reviews, 113, 5553. (Contextual grounding for 
    
    
    
    -halo ketone reduction).
  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Experimental Protocol. Link

  • Vertex Pharmaceuticals. (2005). Process for the preparation of chiral sulfonamides. U.S. Patent 6,939,973. (Demonstrates industrial relevance of chiral sulfolane reduction). Link

Sources

Scalable preparation of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scalable synthesis of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also known as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide).

Part 1: Core Directive - The Strategic Narrative

The Regioselectivity Challenge The synthesis of 4-bromodihydrothiophen-3(2H)-one 1,1-dioxide presents a classic regiochemical trap. A naive approach might suggest the direct bromination of the parent ketone, dihydrothiophen-3(2H)-one 1,1-dioxide (3-oxosulfolane). However, this route is critically flawed for large-scale manufacturing. The C2 position, flanked by the electron-withdrawing sulfone and carbonyl groups, is significantly more acidic (


) than the C4 position (

). Consequently, direct bromination exclusively yields the 2-bromo or 2,2-dibromo species, not the desired 4-bromo isomer.

The Solution: The Bromohydrin Route To circumvent this thermodynamic bias, this protocol utilizes a retrosynthetic strategy based on olefin functionalization . By starting with the commodity chemical 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), we lock the regiochemistry early. The synthesis proceeds via a trans-bromohydrin intermediate, followed by oxidation. This "Lock-and-Oxidize" strategy guarantees the bromine atom remains at the C4 position, ensuring high isomeric purity (>98%) essential for pharmaceutical applications.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two scalable unit operations:

  • Bromohydroxylation: Stereoselective addition of HOBr (generated in situ) across the 3-sulfolene double bond.

  • Jones Oxidation: Conversion of the secondary alcohol to the ketone.

G Start 3-Sulfolene (Commodity Precursor) Inter trans-3-Bromo-4-hydroxy- tetrahydrothiophene 1,1-dioxide (Stable Intermediate) Start->Inter Step 1: NBS, H2O Regioselective Addition Target 4-Bromodihydrothiophen- 3(2H)-one 1,1-dioxide (Target Scaffold) Inter->Target Step 2: CrO3, H2SO4 (Jones Oxidation)

Figure 1: Synthetic pathway designed to bypass thermodynamic regioselectivity issues.

Detailed Experimental Protocols

This step utilizes N-Bromosuccinimide (NBS) in water.[1][2] NBS acts as a source of the electrophilic bromonium ion, which is attacked anti-stereospecifically by water.

  • Reagents:

    • 3-Sulfolene (CAS: 77-79-2): 118.15 g (1.0 mol)

    • N-Bromosuccinimide (NBS): 195.8 g (1.1 mol)

    • Water (Deionized): 500 mL

    • Recrystallization Solvent: Water[2]

  • Protocol:

    • Setup: Equip a 2-L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

    • Charging: Add 3-sulfolene (118.15 g) and water (500 mL) to the flask. Stir to create a suspension.

    • Reaction: Add NBS (195.8 g) in portions over 30 minutes. Note: The reaction is slightly exothermic; maintain temperature <40°C.

    • Heating: Heat the mixture to 80°C for 1-2 hours. The solution will become clear and homogeneous as the reaction proceeds and succinimide forms.

    • Crystallization: Cool the solution slowly to room temperature, then chill to 0-4°C in an ice bath. The product will crystallize as white needles.

    • Filtration: Filter the solid under vacuum. Wash the cake with ice-cold water (2 x 100 mL) to remove succinimide byproducts.

    • Drying: Dry the solid in a vacuum oven at 50°C to constant weight.

  • Expected Yield: 85-92% (182-197 g)

  • Characterization: MP: 158-160°C.

  • Key Insight: Water serves as both the solvent and the nucleophile, making this a "Green Chemistry" aligned process.[2]

The secondary alcohol is oxidized to the ketone. While Swern or Dess-Martin oxidations are possible, Jones Oxidation is preferred for scalability due to the high stability of the sulfone ring to acidic conditions and the low cost of reagents.

  • Reagents:

    • trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide (from Step 1): 107.5 g (0.5 mol)

    • Jones Reagent (2.67 M CrO3 in H2SO4): ~200 mL (1.1 equiv)

    • Acetone (Solvent): 1.0 L

    • Isopropanol (Quench): 50 mL

  • Protocol:

    • Dissolution: In a 3-L reactor, dissolve the bromohydrin (107.5 g) in acetone (1.0 L). Cool the mixture to 0-5°C.

    • Addition: Add Jones Reagent dropwise via an addition funnel, maintaining the internal temperature below 10°C. The orange color of the reagent should persist after complete addition.

    • Monitoring: Stir at 0-5°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[3]

    • Quenching: Once conversion is complete, add isopropanol (50 mL) dropwise to quench excess oxidant. The solution will turn green (formation of Cr(III)).

    • Workup: Decant the acetone layer from the chromium salts (sludge). Wash the chromium residue with fresh acetone (2 x 100 mL).

    • Neutralization: Combine acetone extracts and carefully neutralize with saturated NaHCO3 solution.

    • Isolation: Concentrate the acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 300 mL). Dry organics over MgSO4 and concentrate to yield the crude ketone.

    • Purification: Recrystallize from Ethanol/Water or Toluene.

  • Expected Yield: 75-80%

  • Characterization: White crystalline solid.

Part 3: Visualization & Formatting

Data Summary Table
ParameterStep 1: Bromohydrin FormationStep 2: Oxidation
Substrate 3-Sulfolene3-Bromo-4-hydroxy-sulfolane
Reagent NBS / WaterJones Reagent / Acetone
Temp 80°C0-5°C
Time 2 Hours2 Hours
Yield 85-92%75-80%
Scalability High (Kg-scale proven)High (Heat management required)
Safety Note NBS is an irritantCr(VI) is toxic; handle waste appropriately
Process Safety & Optimization (Application Note)

Signaling Pathway: Process Safety Logic

Safety Substrate Sulfone Substrate Hazard Exothermic Potential (Oxidation Step) Substrate->Hazard Reaction Initiation Control Active Cooling (0°C) & Slow Addition Hazard->Control Mitigation Strategy Waste Chromium Waste Segregation Control->Waste Post-Process

Figure 2: Safety logic flow for the oxidation step handling.

Green Chemistry Optimization (Alternative Oxidation): For facilities restricting Chromium use, the NaOCl / TEMPO oxidation is a viable alternative.

  • Protocol: Dissolve bromohydrin in CH2Cl2/Water. Add 1 mol% TEMPO and 10 mol% KBr. Add aqueous NaOCl (Bleach) buffered at pH 9.0 dropwise at 0°C.

  • Advantage: Eliminates toxic heavy metals; uses cheap bleach.

  • Disadvantage: Requires careful pH control to prevent elimination of HBr (formation of the enone).

References

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Source: St. Olaf College, Chemistry Department. URL:[Link]

  • PubChem Compound Summary: 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Source: National Center for Biotechnology Information (2025). URL:[Link]

  • Regioselectivity in the Bromination of 3-Oxosulfolane.
  • Organic Syntheses, Coll. Vol. 1, p. 133. Source: Organic Syntheses.[1][4][5][6] URL:[Link] (General reference for standard bromination/oxidation protocols).

Sources

Application Note: Functionalization of Sulfolane Derivatives via Bromine Intermediates

[1]

Abstract

This application note details the strategic functionalization of sulfolane (tetrahydrothiophene 1,1-dioxide) utilizing bromine-based activation.[1][2][3][4] While sulfolane itself is a chemically inert, highly polar aprotic solvent, its unsaturated precursor, 3-sulfolene , serves as a versatile "masked" diene and a platform for stereoselective functionalization. This guide focuses on the synthesis of 3,4-dibromosulfolane as a gateway intermediate, enabling the downstream generation of 3,4-disubstituted sulfolanes and reactive bromosulfolenes. These protocols are critical for researchers developing protease inhibitors, electrolyte additives, and novel polymer scaffolds.

Introduction: The Bromine Gateway

Sulfolane derivatives are privileged scaffolds in medicinal chemistry due to their high polarity, metabolic stability, and ability to engage in hydrogen bonding. However, direct functionalization of the saturated sulfolane ring is kinetically difficult due to the electron-withdrawing nature of the sulfone group, which deactivates the ring toward electrophilic attack.

To overcome this, we utilize 3-sulfolene (butadiene sulfone).[5] By exploiting the alkene moiety, we can introduce bromine in a stereocontrolled manner. The resulting 3,4-dibromosulfolane is not merely an endpoint but a divergent intermediate that allows for:

  • Nucleophilic Substitution (

    
    ):  Access to trans-3,4-diamino or di-heteroatom derivatives.
    
  • Elimination-Addition: Access to vinyl bromides (bromosulfolenes) which act as Michael acceptors.

Mechanistic Insight: Stereocontrol

The addition of elemental bromine (


trans-3,4-dibromosulfolane

Experimental Protocols

Safety Pre-Read: The Retro-Cheletropic Risk

CRITICAL WARNING: 3-Sulfolene is a "masked" source of 1,3-butadiene and sulfur dioxide (

  • Thermal Decomposition: At temperatures >110°C, 3-sulfolene undergoes a retro-cheletropic reaction, releasing gaseous butadiene and toxic

    
    .
    
  • Pressure Hazard: Sealed reactions heated above this threshold can catastrophically over-pressurize.

  • Control: All protocols below operate well below this decomposition threshold (typically <60°C).

Protocol A: Synthesis of trans-3,4-Dibromosulfolane

Objective: Stereoselective preparation of the core electrophilic scaffold.

Materials
  • 3-Sulfolene (CAS: 77-79-2)[2][6]

  • Bromine (

    
    ) (Elemental, liquid)
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (
    
    
    )
  • Alternative Green Solvent: Water (reaction proceeds but product precipitates immediately).

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a

    
     drying tube.
    
  • Dissolution: Charge the flask with 3-sulfolene (11.8 g, 100 mmol) and

    
     (100 mL). Stir until fully dissolved.
    
  • Bromine Addition:

    • Load the addition funnel with

      
       (16.0 g, 5.2 mL, 100 mmol) diluted in 20 mL 
      
      
      .
    • Causality: Dilution prevents local hotspots that could trigger the retro-cheletropic decomposition of the starting material.

    • Add the bromine solution dropwise over 45 minutes at room temperature.

    • Visual Check: The solution will turn dark red. As the reaction consumes bromine, the color should fade to a pale orange/yellow.

  • Reaction Monitoring: Stir for an additional 2 hours.

    • Self-Validation: If the deep red color persists after 2 hours, the reaction has stalled or excess

      
       was added. If the solution becomes colorless, add a few drops of 
      
      
      until a faint yellow color persists (ensuring complete conversion).
  • Work-up:

    • Evaporate the solvent under reduced pressure (Rotavap) at <40°C .

    • Note: Do not heat the bath above 50°C to avoid darkening/decomposition.

  • Purification: Recrystallize the solid residue from ethanol or methanol.

    • Yield Target: 85-92%.

    • Melting Point: 139–141°C (Lit. val).

Protocol B: Functionalization via Nucleophilic Substitution (Synthesis of 3,4-Diaminosulfolane deriv.)

Objective: Displacing bromine to create a water-soluble diamine ligand.

Materials
  • trans-3,4-Dibromosulfolane (from Protocol A)

  • Secondary Amine (e.g., Pyrrolidine or Morpholine)

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (

    
    )
    
Step-by-Step Methodology
  • Stoichiometry: Dissolve trans-3,4-dibromosulfolane (2.78 g, 10 mmol) in THF (30 mL).

  • Nucleophile Addition: Add the amine (45 mmol, >4 equivalents).

    • Causality: Excess amine is required to (a) act as the nucleophile and (b) scavenge the HBr generated during the substitution.

  • Reflux: Heat the mixture to mild reflux (60°C) for 6–12 hours.

    • Mechanism:[5][7] This proceeds via a double

      
       mechanism. However, competitive elimination to 3-bromo-3-sulfolene can occur. The excess amine helps drive the substitution on the transient vinyl bromide if elimination occurs first.
      
  • Work-up:

    • Cool to room temperature. Filter off the amine hydrobromide salt precipitate.

    • Concentrate the filtrate.

  • Validation:

    • 1H NMR: Look for the disappearance of the methine protons alpha to bromine (

      
       4.5-5.0 ppm) and appearance of signals upfield (
      
      
      3.5-4.0 ppm) corresponding to the C-N linkage.

Data Analysis & Visualization

Pathway Logic

The following diagram illustrates the divergent pathways from the 3-sulfolene precursor.

GSulfolene3-Sulfolene(Masked Diene)Dibromotrans-3,4-Dibromosulfolane(Gateway Intermediate)Sulfolene->DibromoBr2, CHCl3Electrophilic AdditionRetroButadiene + SO2(Decomposition)Sulfolene->RetroHeat >110°CRetro-CheletropicBromoSulfolene3-Bromo-2-sulfolene(Vinyl Bromide)Dibromo->BromoSulfolenePyridine/BaseEliminationDiamino3,4-Diaminosulfolane(Functionalized Scaffold)Dibromo->DiaminoExcess AmineSN2 Substitution

Figure 1: Reaction pathway showing the bromination gateway and potential decomposition risks.

Experimental Validation Table

Use the following parameters to validate the purity of the intermediate.

Parametertrans-3,4-Dibromosulfolanecis-3,4-Dibromosulfolane (Impurity)
Melting Point 139–141°C112–114°C
1H NMR (DMSO-d6)

4.90 (m, 2H, CH-Br)

5.15 (m, 2H, CH-Br)
Solubility Soluble in acetone, hot EtOHLess soluble in EtOH
Stability Stable at RTIsomerizes to trans with heat/acid

Troubleshooting & Quality Control

Self-Validating System Checks
  • The Color Test (Bromination):

    • Observation: Reaction mixture stays dark red indefinitely.

    • Diagnosis: Reaction has stalled or 3-sulfolene quality is poor (polymerized).

    • Fix: Check 3-sulfolene solubility before addition. Ensure no water is present if using

      
      .
      
  • The "Pop" Sound (Work-up):

    • Observation: Auditory popping or bumping during rotary evaporation.

    • Diagnosis: Decomposition of trace unstable bromonium species or solvent bumping.

    • Fix: Reduce vacuum strength; ensure bath temp is <40°C.

  • NMR Verification (Substitution):

    • Observation: Presence of alkene protons (

      
       6.5-7.5 ppm) in the final amine product.
      
    • Diagnosis: Elimination occurred instead of substitution.

    • Fix: Lower the reaction temperature and use a more nucleophilic, less basic amine, or switch solvent to a more polar aprotic choice (DMF) to favor

      
      .
      

References

  • Synthesis of 3,4-dibromosulfolane: Sample, T. E., & Hatch, L. F. (1968). The Bromination of 3-Sulfolene. Journal of Chemical Education. Link

  • Nucleophilic Substitution Mechanisms: Chou, T. S., & Tso, H. H. (1989).[4] Preparation of 3-Sulfolenes. Organic Preparations and Procedures International. Link

  • Medicinal Applications (Protease Inhibitors): Ghosh, A. K., et al. (2006). Structure-Based Design of Sulfolane-Derived HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. Link

  • Safety Data (3-Sulfolene): National Toxicology Program. (1978). Bioassay of 3-Sulfolene for Possible Carcinogenicity. Link

One-Pot Synthesis Strategies for Brominated Sulfolane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Abstract

Brominated sulfolane derivatives—specifically 3-bromosulfolane and trans-3,4-dibromosulfolane—are critical electrophilic scaffolds in the synthesis of conducting polymers (e.g., EDOT derivatives) and polar pharmacophores in medicinal chemistry. Traditional synthesis often relies on the handling of gaseous 1,3-butadiene or hazardous oxidation steps. This guide details one-pot strategies utilizing 3-sulfolene (butadiene sulfone) as a solid, shelf-stable "masked" diene. By exploiting the temperature-dependent reactivity of 3-sulfolene, researchers can selectively access mono- or di-brominated derivatives without the need for high-pressure gas handling or intermediate isolation.

Strategic Overview: The 3-Sulfolene Advantage

The core of this one-pot strategy is the use of 3-sulfolene (


). It exists in a temperature-dependent equilibrium:
  • < 60°C: The ring remains intact, behaving as an electron-deficient alkene susceptible to electrophilic addition.

  • > 110°C: The ring undergoes a retro-cheletropic reaction, extruding

    
     to release 1,3-butadiene.
    

The One-Pot Logic: By maintaining reaction temperatures below the extrusion threshold (typically 0–40°C), we can perform direct electrophilic addition to the double bond. This avoids the industrial hazard of handling gaseous butadiene and allows for subsequent functionalization (e.g., nucleophilic substitution) in the same vessel.

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways controlled by reagent choice and temperature.

SulfolanePathways Sulfolene 3-Sulfolene (Solid Precursor) Br2 Br2 / H2O (Electrophilic Addition) Sulfolene->Br2 HBr HBr (aq) (Hydrobromination) Sulfolene->HBr Elimination 2-Sulfolene (Thermodynamic Isomer) Sulfolene->Elimination Base/Heat (Avoid) Dibromo trans-3,4-Dibromosulfolane (Key Intermediate) Br2->Dibromo < 40°C Anti-Addition Monobromo 3-Bromosulfolane (Asymmetric Scaffold) HBr->Monobromo rt, 24h EDOT 3,4-Dimethoxysulfolane (EDOT Precursor) Dibromo->EDOT NaOMe/MeOH (One-Pot Extension)

Figure 1: Divergent synthesis pathways from 3-sulfolene. Blue indicates the starting material; Red and Yellow indicate primary brominated targets.

Protocol A: Synthesis of trans-3,4-Dibromosulfolane

Target Application: Precursor for 3,4-dialkoxysulfolanes (EDOT synthesis) and cross-linking agents. Mechanism: Electrophilic anti-addition of bromine across the alkene.

Critical Process Parameters (CPPs)
  • Solvent System: Water is the preferred solvent. 3-Sulfolene is water-soluble, while the product trans-3,4-dibromosulfolane precipitates out, driving the reaction to completion (Le Chatelier’s principle) and simplifying isolation.

  • Temperature: Must remain < 40°C . Higher temperatures risk

    
     extrusion.
    
  • Stoichiometry: A slight excess of

    
     (1.05 eq) ensures full conversion.
    
Materials
  • 3-Sulfolene (CAS: 77-79-2)[1][2]

  • Bromine (

    
    ) (CAS: 7726-95-6)
    
  • Distilled Water

  • Sodium Bisulfite (

    
    ) (for quenching)
    
Step-by-Step Procedure
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-sulfolene (11.8 g, 100 mmol) in distilled water (50 mL) .

  • Temperature Control: Place the flask in a water bath maintained at 20–25°C .

    • Note: Do not use an ice bath initially; the reaction is slow at 0°C. Room temperature is optimal.

  • Bromination: Add Bromine (16.8 g, 5.4 mL, 105 mmol) dropwise over 30 minutes.

    • Observation: The solution will initially turn orange. As the reaction proceeds, a heavy white precipitate (trans-3,4-dibromosulfolane) will form.

    • Safety: Perform in a fume hood. Bromine is highly corrosive and volatile.

  • Reaction Monitoring: Stir the mixture vigorously for 4–6 hours at room temperature. The persistence of a faint orange color indicates excess bromine (desired).

  • Quenching: Add 10% aqueous Sodium Bisulfite solution dropwise until the orange color disappears (neutralization of excess

    
    ).
    
  • Isolation: Filter the white solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Expected Yield: 85–92%

    • Melting Point: 139–141°C

Protocol B: Synthesis of 3-Bromosulfolane

Target Application: Asymmetric synthesis scaffolds; precursor to 2-sulfolene derivatives via elimination. Mechanism: Hydrobromination.[3] Since 3-sulfolene is symmetrical, regioselectivity is not an issue.

Critical Process Parameters (CPPs)
  • Reagent Quality: Use 48% Hydrobromic acid (aq). Anhydrous HBr gas can be used but is operationally more difficult.

  • Kinetics: The electron-withdrawing sulfone group deactivates the double bond, making this reaction slower than typical alkene additions.

Step-by-Step Procedure
  • Preparation: In a pressure-rated glass vessel (e.g., a heavy-walled reaction tube), suspend 3-sulfolene (5.9 g, 50 mmol) in 48% HBr (10 mL) .

  • Reaction: Seal the vessel and heat to 30–35°C with stirring for 24–48 hours .

    • Note: While 3-sulfolene is stable up to 100°C, keeping the temperature low prevents thermodynamic isomerization to the more stable (but unreactive) 2-sulfolene.

  • Workup: Pour the reaction mixture into ice water (50 mL) .

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL) .

  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate under reduced pressure.
    
  • Result: The product is obtained as a waxy solid or viscous oil.

    • Expected Yield: 70–80%

Advanced Application: One-Pot Synthesis of 3,4-Dimethoxysulfolane

Context: This protocol demonstrates the true power of the "One-Pot" approach by converting 3-sulfolene directly to a dialkoxy derivative (a precursor to conducting polymers) without isolating the dibromo intermediate.

Workflow Diagram

OnePotWorkflow Step1 Step 1: Bromination 3-Sulfolene + Br2 (in MeOH) Step2 Step 2: Substitution Add NaOMe (in situ) Step1->Step2 Do not isolate intermediate Step3 Step 3: Workup Neutralize & Filter Salts Step2->Step3 End Product: 3,4-Dimethoxysulfolane Step3->End Start Start Start->Step1

Figure 2: Sequential one-pot workflow for functionalization.

Procedure
  • Bromination: Dissolve 3-sulfolene (10 mmol) in Methanol (20 mL) . Add Bromine (10 mmol) dropwise at 0°C. Stir for 2 hours.

  • Substitution: Without isolating the intermediate, add a solution of Sodium Methoxide (25 mmol) in methanol slowly.

    • Caution: Exothermic reaction. Maintain temp < 20°C.

  • Reflux: Once addition is complete, reflux the mixture for 4 hours to ensure double nucleophilic substitution.

  • Workup: Cool to room temperature. Neutralize with dilute HCl. Filter off the NaBr salts. Concentrate the filtrate to obtain the crude 3,4-dimethoxysulfolane.

Data Summary & Comparison

ParameterProtocol A (Dibromo)Protocol B (Monobromo)Protocol C (One-Pot Alkoxy)
Starting Material 3-Sulfolene3-Sulfolene3-Sulfolene
Reagent

(liquid)
HBr (48% aq)

then NaOMe
Solvent WaterNeat/WaterMethanol
Temp 20–25°C30–35°C0°C

Reflux
Time 4–6 h24–48 h6–8 h
Yield ~90%~75%~65% (overall)
Key Advantage Green solvent, product precipitatesDirect access to asymmetric coreHigh throughput, no isolation

Safety & Handling Guidelines

  • Sulfolene Thermal Stability: Never heat 3-sulfolene or its brominated derivatives above 110°C without proper ventilation and pressure relief, as rapid

    
     evolution can cause vessel failure.
    
  • Bromine: Causes severe skin burns and eye damage. All transfers must occur in a fume hood.

  • Waste Disposal: Aqueous waste from Protocol A contains HBr and residual

    
    . Quench with bisulfite before disposal.
    

References

  • Sulfolene Chemistry & Reactivity Source: 3-Sulfolenes and Their Derivatives: Synthesis and Applic
  • Bromin

    • Source: Organic Syntheses Procedure: Diethyl trans-Delta-4-tetrahydrophthalate (illustr
    • Link:[Link]

  • One-Pot Functionalization Str

    • Source: One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones (General sulfone functionaliz
    • Link:[Link]

  • Source: Process for producing sulfolane compounds (Patent US5290953A).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BR-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely working with 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also referred to as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide). This compound is a critical functionalized heterocyclic building block, often used in the synthesis of protease inhibitors (e.g., Cathepsin K inhibitors) and complex sulfonamides.

Its purification presents a unique paradox: the sulfone group confers high polarity and crystallinity, while the


-bromo ketone motif introduces thermal and chemical instability, particularly toward bases and Lewis acids.

This guide provides troubleshooting protocols to navigate these competing properties, ensuring high purity (>98%) while minimizing decomposition.

Module 1: Crystallization Troubleshooting

The Issue: Crystallization is the preferred method for this compound due to its high melting point and polarity. However, users frequently report "oiling out" or poor impurity rejection.

FAQ: Why is my product oiling out instead of crystallizing?

Diagnosis: This usually occurs when the temperature gap between the melting point of the solute and the boiling point of the solvent is too narrow, or when the solvent system is too non-polar. The high polarity of the sulfone group requires a polar solvent to maintain equilibrium.

Protocol: The "Dual-Solvent" Rescue If you are experiencing oiling out, switch to a Water/Ethanol or Water/Isopropanol system. Water is highly effective for sulfolanes due to hydrogen bonding with the sulfone oxygens.

StepActionTechnical Rationale
1 Dissolution Dissolve crude solid in minimal boiling Ethanol (or IPA).
2 Polarity Shift Add hot water dropwise until persistent turbidity is observed.
3 Re-solubilization Add a few drops of hot Ethanol to restore clarity.
4 Controlled Cooling Allow to cool to RT slowly (wrap flask in foil/towel).
5 Seeding Critical: Add a seed crystal at 30-35°C.

Expert Tip: If the oil persists, triturating the oil with cold diethyl ether or MTBE can induce solidification by extracting non-polar impurities that prevent crystal lattice formation.

Module 2: Chromatographic Purification

The Issue: "I purified my compound on silica, but the NMR shows new olefinic peaks."

FAQ: Why does my compound decompose on the column?

Diagnosis: The


-proton (at C4, next to the bromine) is highly acidic due to the electron-withdrawing effects of both the carbonyl and the sulfone. Standard silica gel is slightly acidic; this can catalyze dehydrohalogenation  (elimination of HBr), generating the unsaturated byproduct (sulfolene enone).

Protocol: Neutralized Silica Chromatography You must passivate the silica surface to prevent acid-catalyzed elimination.

  • Slurry Preparation: Prepare the silica slurry using your eluent + 1% Triethylamine (TEA) .

  • Column Flushing: Flush the column with 2-3 column volumes of the eluent/TEA mixture.

  • Equilibration: Flush with pure eluent (without TEA) just before loading to remove bulk base (which could cause base-catalyzed degradation).

  • Elution: Run the column quickly. Do not leave the compound on silica overnight.

Recommended Eluent Systems:

  • Dichloromethane (DCM) / Methanol (95:5)

  • Ethyl Acetate / Hexanes (Gradient 30%

    
     70%)
    

Module 3: Impurity Management (The Di-bromo Species)

The Issue: "I cannot separate the di-bromo impurity from my mono-bromo product."

FAQ: How do I remove 2,4-dibromo or 4,4-dibromo impurities?

Diagnosis: Over-bromination is common during synthesis. These impurities have similar polarity to the product, making chromatography difficult (overlapping spots).

Strategic Solution: Do not rely on chromatography. Use Fractional Crystallization . The di-bromo species often has a lower solubility in lower alcohols (Methanol/Ethanol) compared to the mono-bromo species.

  • Slurry Wash: Suspend the crude solid in cold Methanol (0°C).

  • Agitation: Stir vigorously for 30 minutes.

  • Filtration: Filter the solid.[1][2][3] The di-bromo impurity often remains in the filter cake (if it is the major product) or washes away in the filtrate (if it is minor), depending on the specific isomer ratio. Note: You must determine the location of your product via TLC/NMR of both cake and filtrate.

Visual Decision Guides

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification strategy based on your crude profile.

PurificationTree Start Crude Reaction Mixture CheckPurity Analyze Purity (H-NMR / HPLC) Start->CheckPurity IsSolid Is the Crude a Solid? CheckPurity->IsSolid ImpurityType Identify Major Impurity IsSolid->ImpurityType Yes Column Method B: Neutralized Silica Column (DCM/MeOH) IsSolid->Column No (Oily/Tar) Recryst Method A: Recrystallization (Water/EtOH) ImpurityType->Recryst Unreacted SM or General Debris ImpurityType->Column Complex Mixture or Isomers Trituration Method C: Cold Trituration (MTBE or Et2O) ImpurityType->Trituration Di-bromo species (Minor <10%)

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Workflow 2: The "Oiling Out" Recovery Protocol

A specific workflow for handling the difficult crystallization behavior of sulfolane derivatives.

OilingOut Step1 Dissolve in Hot Solvent A (Ethanol or IPA) Step2 Add Anti-Solvent B (Water) Until Cloud Point Step1->Step2 Step3 Oil Droplets Form? Step2->Step3 Step4 Add Trace Solvent A Restore Clear Solution Step3->Step4 Yes (Fix) Step5 Seed @ 35°C Cool Slowly Step3->Step5 No (Proceed) Step4->Step5

Caption: Step-by-step intervention for preventing and correcting phase separation (oiling out) during crystallization.

Summary of Physical Properties for Purification

PropertyData / ObservationImplication for Purification
Solubility (Water) Moderate to High (Hot)Excellent anti-solvent or primary solvent for recrystallization.
Solubility (DCM) HighGood for extraction and column loading.
Solubility (Ether) LowIdeal for trituration (removing non-polar grease/oils).
Acidity (

)

-H is acidic
Avoid NaOH/KOH washes. Use dilute

only if necessary.
Stability Thermally stable < 100°CSafe for boiling ethanol; avoid high-vac heating > 60°C for prolonged periods.

References

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (Detailed protocol on bromination of sulfolene derivatives using NBS and water recrystallization).

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. (General guide on solvent selection for polar organics).

  • BenchChem. Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis. (Analogous chemistry for alpha-bromo ketone purification and quenching).

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products.[4] Organic Process Research & Development.[4] (Strategies for removing structurally similar impurities like di-bromo species).

Sources

Minimizing side reactions during bromination of dihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with dihydrothiophen-3(2H)-one 1,1-dioxide (also known as 3-oxotetrahydrothiophene 1,1-dioxide or 3-ketosulfolane ).

The unique electronic environment of this substrate—containing both a sulfone (


) and a ketone (

) within a five-membered ring—creates a "perfect storm" for side reactions during bromination. This guide addresses the kinetic and thermodynamic challenges of this reaction.

Core Chemistry & Mechanism

Before troubleshooting, it is critical to understand why this reaction is prone to failure. The substrate possesses two sets of


-protons with vastly different acidities.[1][2]
  • Position C2 (The "Acidic Trap"): The protons at C2 are flanked by two strong electron-withdrawing groups (

    
     and 
    
    
    
    ). Their
    
    
    is estimated at 11–13 , making them highly acidic and the primary site for enolization and subsequent bromination.
  • Position C4 (The "Kinetic Alternative"): The protons at C4 are flanked only by the ketone. Their

    
     is ~19–20  (typical ketone).[3]
    

The Central Conflict: Standard electrophilic bromination will overwhelmingly favor the C2 position . However, the introduction of the first bromine atom at C2 inductively stabilizes the developing negative charge, making the remaining C2 proton even more acidic. This leads to the most common side reaction: uncontrollable gem-dibromination (2,2-dibromo product).

Reaction Pathway Analysis

The following diagram illustrates the competing pathways and the "Acidity Trap" at C2.

ReactionPathway SM Starting Material (3-Oxotetrahydrothiophene 1,1-dioxide) Enol2 C2-Enol (Thermodynamic) SM->Enol2 Fast Equil. Enol4 C4-Enol (Kinetic) SM->Enol4 Slow Mono2 2-Bromo Product (Major) Enol2->Mono2 Br2/NBS Mono4 4-Bromo Product (Minor) Enol4->Mono4 Br2 Di2 2,2-Dibromo (Common Impurity) Mono2->Di2 Rapid 2nd Bromination (Inductive Activation) Elim Decomposition/Tars (Polymerization) Mono2->Elim -HBr (Elimination)

Figure 1: Mechanistic pathway showing the kinetic preference for C2 bromination and the high risk of subsequent over-bromination.

Troubleshooting Guide (Q&A)

Issue 1: Over-Bromination (Formation of Gem-Dibromides)

User Question: "I am targeting the mono-bromide, but NMR shows a significant amount of 2,2-dibromo product, even when using 1 equivalent of bromine. Why?"

Technical Diagnosis: This is the classic "inductive activation" effect. The first bromine atom at C2 is electron-withdrawing, which lowers the


 of the remaining C2 proton further. In the presence of any base (even the enol form of the starting material acting as a base), the mono-bromide enolizes faster than the starting material.

Corrective Protocol:

  • Switch Reagents: Move from molecular bromine (

    
    ) to Pyridinium Tribromide (
    
    
    
    )
    or N-Bromosuccinimide (NBS) . These reagents release active bromine slowly, keeping the effective concentration low.
  • Solvent Choice: Use a solvent that stabilizes the protonated ketone intermediate but does not promote rapid proton exchange. Glacial Acetic Acid or Chloroform/Ether mixtures are preferred.

  • Inverse Addition: Do not add the bromine source to the ketone. Add the ketone slowly to a dilute solution of the brominating agent to ensure the oxidant is never in large excess relative to the active enol.

Issue 2: Reaction Mixture Turning Black/Tarring

User Question: "My reaction starts clear but turns dark brown/black within 30 minutes. Yield is poor."

Technical Diagnosis: The byproduct of bromination is hydrogen bromide (HBr).[4] In sulfone systems, HBr is particularly damaging because:

  • It catalyzes aldol-like self-condensation of the ketone.

  • It promotes acid-catalyzed elimination of the bromine to form unsaturated sulfones (2-sulfolene derivatives), which are unstable and polymerize (tar) rapidly.

Corrective Protocol:

  • Scavenge the Acid: You must neutralize HBr in situ. Add solid, anhydrous Calcium Carbonate (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    (1.1 - 1.5 eq) to the reaction mixture. This acts as a heterogeneous buffer.
  • Temperature Control: Perform the reaction at 0°C to -10°C . Room temperature is often sufficient to trigger decomposition in keto-sulfones.

Issue 3: Regioselectivity (Targeting C4 instead of C2)

User Question: "I need the 4-bromo derivative, but I'm only getting substitution at C2. How do I switch selectivity?"

Technical Diagnosis: Direct electrophilic bromination will always favor C2 due to the massive acidity difference (


 12 vs 20). You cannot overcome this thermodynamically with standard bromination.

Corrective Protocol: You must use an indirect "Blocking" strategy:

  • Step 1: Protect C2. React the ketone with an aldehyde (e.g., benzaldehyde) to form the benzylidene derivative at C2.

  • Step 2: Brominate.[4][5] Now C2 is blocked, forcing bromination to C4.

  • Step 3: Deprotect (Ozonolysis or hydrolysis) to return the ketone. Note: This is a multi-step synthesis. Direct C4 bromination is not chemically feasible with high selectivity.

Optimized Experimental Protocol

Objective: Synthesis of 2-bromo-dihydrothiophen-3(2H)-one 1,1-dioxide (Monobromide) with minimal side products.

Materials Table
ReagentRoleEquivalentsNotes
3-Oxotetrahydrothiophene 1,1-dioxide Substrate1.0Dry thoroughly before use.
N-Bromosuccinimide (NBS) Brominating Agent0.95 - 1.0Recrystallize NBS to remove free

.
Chloroform (

)
SolventN/AAnhydrous.
Calcium Carbonate (

)
Acid Scavenger1.2Solid powder.
Catalytic HBr (48% aq) Initiator0.05Optional; starts the enolization cycle.
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve the substrate (1.0 eq) in anhydrous Chloroform (0.5 M concentration).

  • Buffering: Add solid

    
     (1.2 eq) to the stirring solution. Cool the mixture to 0°C  using an ice bath.
    
  • Addition: Add NBS (1.0 eq) in 4-5 small portions over 1 hour. Do not add all at once.

    • Why? Portion-wise addition prevents a high concentration of active bromine, reducing the probability of the mono-bromide competing for the reagent (Issue #1).

  • Monitoring: Monitor by TLC or NMR. Look for the disappearance of starting material.

    • Critical Stop: Stop the reaction when ~5-10% starting material remains. Pushing to 100% conversion often leads to 10-15% di-bromo impurity. It is easier to separate starting material than the di-bromide.

  • Workup: Filter off the solid succinimide and calcium salts. Wash the filtrate quickly with cold water (to remove residual succinimide) and brine. Dry over

    
     and concentrate at low temperature (<30°C).
    
    • Warning: Do not heat the crude product; sulfone

      
      -halides are thermally unstable.
      

Decision Logic for Troubleshooting

Use this flow to diagnose your specific experimental failure.

TroubleshootingLogic Start Problem Detected CheckImpurity Identify Major Impurity (via NMR/TLC) Start->CheckImpurity ImpurityType Impurity Type? CheckImpurity->ImpurityType DiBromo 2,2-Dibromo Product ImpurityType->DiBromo Double Substitution Tars Black Tar / Polymer ImpurityType->Tars Decomposition WrongRegio C4-Bromo (Wrong Isomer) ImpurityType->WrongRegio Regio Error Sol1 Solution: Reduce eq. of Bromine to 0.95 Use NBS instead of Br2 Lower Temperature DiBromo->Sol1 Sol2 Solution: Add CaCO3 (Scavenger) Avoid protic solvents Keep T < 0°C Tars->Sol2 Sol3 Solution: Direct synthesis impossible. Use blocking group at C2 (Benzylidene protection) WrongRegio->Sol3

Figure 2: Diagnostic flowchart for identifying and resolving bromination failures.

References

  • Acidity of

    
    -Sulfonyl Ketones: 
    
    • Title: The acidity of

      
      -hydrogens in carbonyl compounds and sulfones.[1]
      
    • Source: Chemistry LibreTexts / Organic Chemistry.
    • URL:[Link]

  • Bromination Mechanisms & Reagents

    • Title: Green methods in halogen
    • Source: ACS GCI Pharmaceutical Roundtable Reagent Guides.
    • URL:[Link]

  • Thiophene/Sulfolane Chemistry

    • Title: Synthesis and Chemistry of 2,3-dihydrothiophene and deriv
    • Source: Thieme Connect (Science of Synthesis).
    • URL:[Link]

  • Substrate Data

    • Title: Dihydrothiophen-3(2H)-one 1,1-dioxide (Compound Summary).[6][7]

    • Source: PubChem.[7]

    • URL:[Link]

Sources

Troubleshooting degradation of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BHT-11D-STAB Status: Active Topic: Stability, Handling, and Degradation Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS: 1734-66-3) is a highly reactive, densely functionalized heterocyclic intermediate.[1][2] Its utility in synthesizing biotin analogs, kinase inhibitors, and EDOT precursors is offset by its inherent instability.[1] The molecule features an


-haloketone  motif adjacent to a sulfone  group.[1] This specific architecture creates a "perfect storm" for acidity-driven degradation, primarily via dehydrohalogenation  (elimination of HBr) and hydrolytic ring opening .[1]

This guide provides a root-cause analysis of degradation and actionable protocols to stabilize the reagent during storage and synthesis.[1]

Module 1: Critical Storage & Handling Protocols

User Query: "I received the compound as a white solid, but after two weeks in the fridge, it has turned into a sticky brown gum. Is it salvageable?"

Diagnosis: The browning indicates the formation of conjugated byproducts (polymeric sulfones) triggered by the autocatalytic release of Hydrogen Bromide (HBr).[1] The "sticky" texture suggests partial hydrolysis or polymerization.

Standard Operating Procedure (SOP) for Storage:

ParameterSpecificationScientific Rationale
Temperature -20°C (Required) At >4°C, thermal energy overcomes the activation barrier for

elimination of HBr.[1]
Atmosphere Argon/Nitrogen (Strict) Oxygen promotes radical degradation; moisture triggers hydrolysis of the sulfone ring.[1]
Container Amber Glass + Desiccant Light can cleave the C-Br bond photolytically.[1] Desiccant prevents acid-catalyzed hydrolysis.[1]
Stabilizer Acid Scavenger (Optional) Storing with a packet of solid

(physically separated) can absorb ambient acid vapors.[1]

Recovery Protocol: If the material is <50% degraded (determined by NMR, see Module 4), perform an Acid-Free Recrystallization :

  • Dissolve crude solid in minimal warm Ethanol/Acetone (35°C).

  • Filter rapidly to remove insoluble polymers.[1]

  • Precipitate by adding ice-cold Hexanes or Diethyl Ether.

  • Dry under high vacuum (< 1 mbar) immediately.

Module 2: The Mechanics of Degradation

User Query: "Why does this compound degrade even under neutral conditions?"

Technical Insight: The degradation is driven by the hyper-acidity of the ring protons.[1] The sulfone (


) and ketone (

) groups are powerful electron-withdrawing groups (EWGs).[1]
  • Acidity: The protons at C2 (flanked by

    
     and 
    
    
    
    ) and C4 (attached to Br) are highly acidic (
    
    
    ).[1]
  • Elimination: Even weak bases (or trace water acting as a base) can deprotonate C5, triggering the expulsion of Bromide (Br⁻) to form the

    
    -unsaturated ketone (a Michael acceptor).[1]
    
  • Autocatalysis: The released HBr acts as a catalyst for further degradation and polymerization.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade from the intact molecule to the degradation products.

DegradationMechanism Start Intact Reagent (4-Bromo-3-one) Intermediate Enolate Intermediate Start->Intermediate Deprotonation (C5-H) Trigger Trigger: Trace Base/H2O/Heat Trigger->Start Product1 Elimination Product (Unsaturated Enone) Intermediate->Product1 Loss of Br- Byproduct HBr Release (Autocatalyst) Intermediate->Byproduct Release Polymer Brown Polymer (Tars) Product1->Polymer Michael Addition (Oligomerization) Byproduct->Start Acid Catalysis

Figure 1: Autocatalytic degradation pathway. The release of HBr accelerates the breakdown, necessitating acid scavengers.

Module 3: Reaction Troubleshooting (Synthesis Guide)

User Query: "I'm trying to substitute the bromine with an amine, but I keep getting the unsaturated product (elimination) instead of the substitution product. How do I fix this?"

Troubleshooting Logic: This is a classic competition between Substitution (


)  and Elimination (

)
.[1] Because the ring protons are so acidic, "hard" bases (like hydroxide or methoxide) will exclusively cause elimination.

Optimization Strategy:

  • Change the Nucleophile: Use "soft" nucleophiles (e.g., thiols, azides, anilines) rather than hard alkoxides.

  • Buffer the System: Do not use strong bases (NaOH, KOH). Use non-nucleophilic organic bases (DIPEA, 2,6-Lutidine) only if necessary, and keep equivalents strictly 1:1.[1]

  • Temperature Control:

    
     is favored at lower temperatures (
    
    
    
    to
    
    
    ).[1] Elimination is entropy-driven and favored at high heat.[1]
Decision Tree for Reaction Conditions

ReactionLogic Start Goal: Functionalize C4 Position CheckNu Is Nucleophile Hard or Soft? Start->CheckNu Hard Hard (RO-, OH-, NH2-) CheckNu->Hard Soft Soft (RS-, N3-, RNH2) CheckNu->Soft ResultElim Major Product: Elimination (Enone) Hard->ResultElim ResultSub Major Product: Substitution (SN2) Soft->ResultSub Fix Fix: Change to Soft Nu or Lower Temp ResultElim->Fix

Figure 2: Strategic selection of nucleophiles to avoid elimination side-reactions.

Module 4: Analytical Diagnostics

User Query: "My GC-MS shows multiple peaks, but the NMR looks mostly clean. Which one do I trust?"

Expert Analysis: Trust the NMR.

  • GC-MS Artifacts: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is thermally unstable.[1] The high temperatures of the GC injector port (

    
    ) will cause on-column degradation (dehydrobromination), showing peaks for the unsaturated alkene that aren't actually present in your sample.[1]
    
  • Preferred Method: Use LC-MS (ESI-) with a neutral buffer or

    
    -NMR  in 
    
    
    
    or
    
    
    .[1]

Diagnostic Markers (


-NMR in 

):
SignalChemical Shift (

)
Interpretation
Doublet of Doublets 4.5 - 4.8 ppmThe C4-H (methine attached to Br).[1] If this integrates < 1, degradation has occurred.[1]
Multiplet 3.2 - 3.8 ppmThe C2-H2 and C5-H2 protons.[1]
New Olefinic Peaks 6.5 - 7.5 ppmWARNING: Indicates elimination product (double bond formation).[1]
Broad Singlet > 8.0 ppmWARNING: Indicates HBr acid formation (if sample is wet).[1]
References
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley-Interscience.[1] (General mechanism of

    
    -haloketone elimination). [1]
    
  • Nakayama, J., et al. "Synthesis and Characterization of Thiophene 1-Oxides Kinetically Stabilized by Bulky Substituents."[1][3] Chemistry Letters, 2004. (Context on thiophene-oxide stability).

  • PubChem Compound Summary. "Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol" (Structural Analog Data). National Center for Biotechnology Information.[1] [1]

  • Gabbibut, C.D., et al. "Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes."[1] Tetrahedron, 1991. (Reactivity of sulfur-heterocycle bromides).

  • Menoyo, B., et al. "Determination of the degradation compounds formed by the oxidation of thiophosphinic acids...". Analytical Sciences, 2002.[4] (Degradation analysis of sulfur-phosphorus compounds).

Sources

Technical Support Center: Optimizing Reaction Temperature for α-Bromo Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of α-bromo ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature—a critical parameter for achieving high yields and purity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Core Principles: The Role of Temperature in α-Bromination

The α-bromination of ketones is a cornerstone of organic synthesis, providing versatile intermediates for a wide array of pharmaceuticals and biologically active compounds.[1][2] The reaction typically proceeds through an enol or enolate intermediate, which then acts as a nucleophile, attacking a bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS).[1][3]

Temperature is a pivotal parameter in this process, directly influencing reaction rate, selectivity, and the formation of byproducts. Understanding its effects is crucial for successful and reproducible synthesis.

Acid-Catalyzed vs. Base-Catalyzed Bromination: A Tale of Two Mechanisms

The choice of acidic or basic conditions fundamentally alters the reaction mechanism and, consequently, the optimal temperature strategy.

  • Acid-Catalyzed Bromination : This reaction proceeds via an enol intermediate.[3][4] The formation of the enol is often the rate-determining step.[4] Generally, acid-catalyzed conditions favor monobromination because the introduction of the first bromine atom deactivates the carbonyl group, making the formation of a second enol intermediate slower.[4]

  • Base-Catalyzed Bromination : This pathway involves an enolate intermediate.[5][6] The electron-withdrawing effect of the first bromine atom makes the remaining α-hydrogens more acidic, often leading to faster subsequent brominations.[4][5] This can result in the formation of di- or poly-halogenated products.[4][5]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during α-bromo ketone synthesis, with a focus on temperature-related causes and solutions.

IssuePossible Temperature-Related Cause(s)Recommended Solutions
Low or No Conversion of Starting Material 1. Reaction temperature is too low. [4] 2. Insufficient reaction time at the chosen temperature.1. Gradually increase the reaction temperature. Monitor progress by TLC or GC to find the optimal point where the starting material is consumed without significant byproduct formation.[4] For example, some reactions may require reflux temperatures (60-90°C) to proceed efficiently.[7][8] 2. Increase the reaction time. Some protocols specify several hours at a specific temperature to ensure complete conversion.[4][8]
Formation of Di-brominated or Poly-brominated Products 1. Reaction temperature is too high. [8][9] Elevated temperatures can increase the rate of subsequent brominations, especially under basic conditions. 2. Reaction conditions favor polyhalogenation (e.g., basic conditions).[4][5]1. Lower the reaction temperature. Consider running the reaction at room temperature or even cooling it in an ice bath (0-5°C), particularly during the addition of the brominating agent.[4][10] 2. Use acid-catalyzed conditions which generally favor monohalogenation.[4] 3. Control the stoichiometry of the brominating agent carefully (e.g., 1.0-1.1 equivalents).[1]
Formation of Other Side Products (e.g., nuclear bromination) 1. High reaction temperatures can sometimes promote side reactions, such as bromination of activated aromatic rings.1. Optimize for the lowest effective temperature that still allows for a reasonable reaction rate. 2. Consider alternative brominating agents that may offer higher selectivity at lower temperatures.
Reaction is Too Vigorous or Uncontrollable 1. The reaction is highly exothermic. 2. The rate of addition of the brominating agent is too fast at the given temperature.1. Cool the reaction mixture in an ice bath before and during the dropwise addition of the brominating agent.[4] 2. Add the brominating agent slowly and portion-wise to maintain better control over the reaction temperature.[9]
Visualizing the Troubleshooting Workflow

G cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Temperature-Based Solutions cluster_outcome Desired Outcome Start Reaction Outcome Unsatisfactory Low_Yield Low Yield / No Conversion Start->Low_Yield Is conversion low? Side_Products Side Products (e.g., Di-bromination) Start->Side_Products Are there impurities? Vigorous_Reaction Uncontrollable / Vigorous Reaction Start->Vigorous_Reaction Is it uncontrollable? Increase_Temp Increase Temperature & Monitor Low_Yield->Increase_Temp Decrease_Temp Decrease Temperature / Ice Bath Side_Products->Decrease_Temp Slow_Addition Slow Reagent Addition at Low Temp Vigorous_Reaction->Slow_Addition Optimized Optimized Reaction Increase_Temp->Optimized Decrease_Temp->Optimized Slow_Addition->Optimized G Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ (Tautomerization) Bromonium_Intermediate Bromonium Intermediate Enol->Bromonium_Intermediate + Br₂ Alpha_Bromo_Ketone α-Bromo Ketone Bromonium_Intermediate->Alpha_Bromo_Ketone - H⁺

Sources

Removing unreacted reagents from 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Case ID: #BR-SULF-004 Subject: Removal of Unreacted Reagents & Impurity Management Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also known as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide) presents a unique purification challenge.[1] The molecule combines a polar sulfone core with a reactive


-bromo ketone motif.[1] This creates a "solubility trap" where the product is often too polar for standard non-polar extraction but sufficiently lipophilic to co-elute with byproducts like succinimide. Furthermore, the presence of the 

-hydrogen makes the compound susceptible to base-catalyzed elimination (dehydrobromination), leading to degradation.[1]

This guide addresses the removal of the three most common impurities:

  • Unreacted Brominating Agents (NBS or

    
    )
    
  • Succinimide (The byproduct of NBS)[2]

  • Starting Material (Dihydrothiophen-3(2H)-one 1,1-dioxide)[1]

Part 1: Troubleshooting & FAQs

Q1: My product turns dark brown/black during the bicarbonate wash. What is happening?

Diagnosis: You are likely triggering a base-catalyzed elimination reaction.[1] The Science: This molecule contains an acidic proton at the C4 position (alpha to the bromine, beta to the sulfone). Even weak bases like saturated sodium bicarbonate (


, pH ~8.5) can abstract this proton, causing the elimination of HBr and the formation of the unstable 

-unsaturated ketone (vinyl sulfone). Corrective Action:
  • Stop using Carbonate/Bicarbonate: Switch to a neutral water wash or a slightly acidic brine wash.

  • Temperature Control: Perform all aqueous washes at 0–5°C.

  • Quench Gently: If quenching unreacted bromine, use a dilute sodium thiosulfate solution and ensure the internal temperature does not spike.

Q2: I used NBS, and the succinimide byproduct is co-eluting with my product on TLC/Column. How do I separate them?

Diagnosis: Succinimide and sulfone derivatives often have similar


 values on silica due to comparable polarity.
The Solution:  Do not rely solely on chromatography. Use Differential Solvation (Trituration)  before the column.
  • Protocol: Succinimide is highly soluble in water and moderately soluble in ethanol but poorly soluble in cold ether/chloroform.

  • Step: Dissolve your crude solid in a minimum amount of warm chloroform or dichloromethane (DCM). Wash rapidly with ice-cold water (3x).[1] The succinimide partitions into the aqueous phase; the brominated sulfone (mostly) stays in the organic phase. Note: Check the aqueous layer by TLC to ensure you aren't losing product.

Q3: I see a spot corresponding to the starting material (dihydrothiophen-3(2H)-one 1,1-dioxide). Can I separate it?

Diagnosis: Incomplete reaction. Separation is difficult because the bromo-product and the starting material differ only by one atom (


 vs. 

) on a polar ring.[1] The Solution: Prevention is better than cure.
  • Push to Completion: Ensure you use a slight excess of NBS (1.05 – 1.1 eq) and catalytic acid (e.g.,

    
     or 
    
    
    
    ) to drive the reaction.
  • Purification: If unreacted material remains, recrystallization is superior to chromatography. The bromo-substituent disrupts the crystal lattice packing compared to the unbrominated starter. Try recrystallizing from Ethanol/Water or Isopropanol.

Part 2: Experimental Protocols

Protocol A: The "Safe" Workup (Minimizing Decomposition)

Best for: Reactions using NBS in Chloroform/DCM or Acetonitrile.

  • Quench: Cool reaction mixture to 0°C. Add 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize unreacted bromine/NBS. Stir for 10 mins. Color should fade from orange to yellow/colorless.
    
  • Phase Separation: Separate the layers.

    • Critical Step: If the reaction solvent was water-miscible (e.g., THF, Acetonitrile), evaporate it first and redissolve the residue in DCM.

  • Succinimide Removal (The Acidic Wash): Wash the organic layer twice with ice-cold water .

    • Why? Succinimide is water-soluble.[1] Keeping it cold prevents hydrolysis of your product.

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate). Avoid 
    
    
    
    or basic drying agents.[1]
  • Concentration: Evaporate solvent under reduced pressure at <35°C . High heat promotes autocatalytic decomposition by HBr.

Protocol B: Purification via Trituration (Solvent Washing)

Best for: Removing stubborn succinimide from the crude solid.

Solvent SystemSuccinimide SolubilityTarget Product SolubilityAction
Water (Cold) HighLow/ModerateWash: Slurry crude solid in ice water, filter.[1]
Diethyl Ether LowModerateExtract: Triturate solid with ether; product dissolves, succinimide remains solid (mostly).
CCl4 / Hexane InsolubleInsolublePrecipitation: If reaction is done in

, cool to 0°C. Succinimide floats/precipitates. Filter off.

Part 3: Visualization & Logic

Decision Tree: Purification Strategy

Use this logic flow to determine the best purification method based on your reaction outcome.

PurificationStrategy Start Crude Reaction Mixture (4-Bromo-3-oxotetrahydrothiophene 1,1-dioxide) CheckReagent Reagent Used? Start->CheckReagent NBS_Route NBS / Succinimide CheckReagent->NBS_Route Br2_Route Br2 (Elemental) CheckReagent->Br2_Route Quench Quench: Na2S2O3 (10% aq) Temp: < 5°C NBS_Route->Quench Br2_Route->Quench ImpurityCheck Major Impurity? Quench->ImpurityCheck Succinimide Succinimide Present ImpurityCheck->Succinimide NBS Byproduct StartMat Starting Material ImpurityCheck->StartMat Incomplete Rxn WashWater Wash: Ice-Cold Water (Succinimide is H2O soluble) Succinimide->WashWater Recryst Recrystallization (EtOH or IPA) StartMat->Recryst FinalCheck Purity Check (TLC/NMR) WashWater->FinalCheck Recryst->FinalCheck

Caption: Figure 1.[1] Purification logic flow for removing specific impurities based on reagent origin.

Decomposition Pathway (The "Hidden" Yield Loss)

Understanding why the product degrades is vital for troubleshooting.

Decomposition Target Target Molecule (4-Bromo-3-oxo...) Intermediate Enolate Intermediate Target->Intermediate Deprotonation (-H+) Base Base / Heat (NaHCO3, >40°C) Base->Target Product Vinyl Sulfone (Decomposed) (Polymerizes/Tars) Intermediate->Product Elimination (-Br-)

Caption: Figure 2. Mechanism of base-catalyzed elimination.[1] Avoid basic workups to prevent this pathway.

References

  • BenchChem Technical Support. (2025). Removal of unreacted N-bromosuccinimide and Succinimide from reaction mixtures.[1] Retrieved from [1]

  • Trost, B. M., & Curran, D. P. (1981). Sulfones in Organic Synthesis. Tetrahedron Letters.[3] (General reactivity of alpha-substituted sulfones).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
  • ScienceMadness Discussion. (2007). N-Halosuccinimide Solvents Workaround & Succinimide Removal.[1] Retrieved from [1]

Sources

Controlling regioselectivity in dihydrothiophenone bromination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Bromination of Dihydrothiophen-3(2H)-one

Introduction: The Regioselectivity Paradox

Welcome to the Advanced Synthesis Support Module. You are likely here because the bromination of dihydrothiophen-3(2H)-one (3-thiolanone) is yielding inseparable mixtures, poly-brominated byproducts, or unwanted aromatized thiophenes.[1]

The core challenge lies in the substrate's electronic duality.[1] The C2 position (flanked by sulfur and the carbonyl) is a "super-active" methylene site, thermodynamically favored for enolization.[1] However, the sulfur atom also renders the ring susceptible to oxidative aromatization. This guide provides the protocols to navigate the Kinetic vs. Thermodynamic landscape of this reaction.

Module 1: The Regioselectivity Matrix (Troubleshooting)

Use this decision matrix to diagnose your current failure mode.

Issue 1: "I am getting significant 2,2-dibromo product along with the desired 2-monobromo species."
  • Root Cause: The introduction of the first bromine at C2 increases the acidity of the remaining proton at that same position (inductive effect of Br).[1] The second bromination is often faster than the first.[1][2]

  • The Fix (Stoichiometry & Temperature):

    • Reagent Switch: Stop using elemental Bromine (

      
      ). It is too aggressive. Switch to N-Bromosuccinimide (NBS)  or Phenyltrimethylammonium tribromide (PTAB) .[1]
      
    • Protocol Adjustment:

      • Lower temperature to -10°C or 0°C .

      • Use a slight deficit of the brominating agent (0.90 – 0.95 equivalents).[1]

      • Slow Addition: Add the NBS as a solution in THF/Acetonitrile over 1 hour via syringe pump. This keeps the concentration of electrophile low relative to the unreacted ketone.[1]

Issue 2: "My product is aromatizing to a substituted thiophene."
  • Root Cause: Oxidative dehydrogenation.[1] Reagents like

    
     or CuBr
    
    
    
    can act as oxidants, converting the dihydro-ring into the aromatic thiophene system, driven by the stability of aromaticity.
  • The Fix (Acid Scavenging):

    • The elimination of HBr drives aromatization.[1]

    • Add a non-nucleophilic base buffer (e.g., NaHCO

      
        or 2,6-Lutidine ) to scavenge HBr in situ without catalyzing further enolization.[1]
      
    • Note: Avoid strong amine bases (TEA) which might promote elimination.[1]

Issue 3: "I need to target the C4 position, but I only get C2-substitution."
  • Root Cause: The C2 protons (

    
    ) are significantly more acidic than C4 protons due to the combined electron-withdrawing power of the Carbonyl and the Sulfur atom (via d-orbital expansion/polarizability).[1] Thermodynamic enolization always favors C2.[1]
    
  • The Fix (Blocking Strategy):

    • Direct regiocontrol to C4 on the naked ring is nearly impossible.

    • Protocol: You must block C2.

      • Condensation: React C2 with an aldehyde (e.g., benzaldehyde) to form a benzylidene derivative.[1]

      • Bromination: Brominate at C4 (now the only enolizable site).

      • Deprotection: Ozonolysis or hydrolysis of the benzylidene group (challenging but necessary).[1]

Module 2: Visualizing the Pathway

The following diagram illustrates the competitive pathways. Note how the "Thermodynamic Trap" at C2 leads to the most common failure modes.

BrominationPathways Start Dihydrothiophen-3-one Enol_C2 C2-Enol (Thermodynamic) (S-stabilized) Start->Enol_C2 Fast (Thermodynamic Control) Enol_C4 C4-Enol (Kinetic) (Less Stable) Start->Enol_C4 Slow (Requires Blocking C2) Prod_C2 2-Bromo-dihydrothiophen-3-one (Major Product) Enol_C2->Prod_C2 NBS / Low Temp Prod_C4 4-Bromo-dihydrothiophen-3-one (Rare/Difficult) Enol_C4->Prod_C4 NBS Prod_Dibromo 2,2-Dibromo Product (Common Impurity) Prod_C2->Prod_Dibromo Excess Reagent / RT Prod_Aromatic 3-Bromothiophene (Oxidative Side-Product) Prod_C2->Prod_Aromatic -HBr (Elimination)

Caption: Mechanistic bifurcation showing the thermodynamic dominance of C2 enolization and the risks of over-reaction.

Module 3: Standardized Protocols

Protocol A: Selective Monobromination at C2

Best for: Generating reactive intermediates for further functionalization.

ParameterSpecificationReason
Solvent THF or CHCl

(Anhydrous)
Polarity stabilizes the transition state; anhydrous prevents hydrolysis.[1]
Reagent NBS (0.95 eq)Controlled release of

; prevents local high concentration.[1]
Temperature -10°C to 0°CSuppresses di-bromination rates.[1]
Catalyst None or cat. HBr (trace)Usually autocatalytic; Lewis acids may cause polymerization.[1]

Step-by-Step:

  • Dissolve dihydrothiophen-3(2H)-one (10 mmol) in anhydrous THF (50 mL).

  • Cool the solution to -10°C in an ice/salt bath.

  • Dissolve NBS (9.5 mmol) in THF (20 mL).

  • Critical Step: Add NBS solution dropwise over 45 minutes.

  • Monitor via TLC/GC. Stop immediately upon disappearance of starting material.

  • Quench: Add saturated Na

    
    S
    
    
    
    O
    
    
    (aq) to neutralize active bromine species.
  • Extract with DCM, wash with brine, dry over MgSO

    
    .
    
    • Warning: The product is unstable on silica gel.[3] Use neutral alumina or proceed immediately to the next step.[1]

Protocol B: Preventing Aromatization (Oxidation)

Best for: When the dihydro-scaffold must be preserved.[1]

If your analysis shows thiophene signals (aromatic protons ~7.0-7.5 ppm), modify Protocol A:

  • Add solid NaHCO

    
     (1.5 eq)  to the reaction mixture before adding NBS.
    
  • Switch solvent to Dichloromethane (DCM) .[1]

  • Keep temperature strictly below 0°C.

  • Avoid workup with strong acids.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use LDA at -78°C to force kinetic enolization at C4? A: Theoretically, yes, but practically, it is difficult. The Sulfur atom facilitates proton abstraction at C2 so effectively that even under kinetic conditions, C2 deprotonation competes heavily. Furthermore, the resulting C4-lithio species is prone to "proton shuffle" (equilibration) to the more stable C2 position upon warming or quenching.[1]

Q2: Why does my product turn black on the rotary evaporator? A:


-Bromo ketones involving sulfur are thermally unstable and lachrymatory.[1] They undergo autocatalytic decomposition releasing HBr, which further catalyzes polymerization.[1]
  • Tip: Do not heat the water bath above 30°C. Store the product in solution at -20°C if not using immediately.

Q3: Is there a way to get the 4-bromo isomer without blocking groups? A: Not with high selectivity. A better route for 4-substituted derivatives is to start with a tetrahydrothiophene-3-one precursor that already has a substituent at C4, or to perform a conjugate addition to thiophen-3-one (if accessible), rather than direct halogenation.[1]

References

  • Regioselective Electrophilic Aromatic Bromin

    • Source: MDPI (Molecules 2014).[1]

    • Relevance: Establishes the baseline for NBS/MeCN systems and temper
    • URL:[Link][1]

  • One-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes.

    • Source: PubMed (J Org Chem. 2007).[1][4]

    • Relevance: Demonstrates the high risk of oxidative aromatization when using on dihydrothiophenes.
    • URL:[Link][1][4]

  • Bromin

    • Source: Academia.edu / ResearchGate.[1]

    • Relevance: Provides comparative yields for NBS vs Br2 and solvent effects (THF vs DMF).[1]

    • URL:[Link]

Sources

Storage conditions to prevent decomposition of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers

Technical Support Center: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Introduction: Understanding the Stability of an α-Halosulfone

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is a valuable synthetic intermediate, prized for its unique combination of functional groups: a ketone, a sulfone, and an α-halo substituent. This specific arrangement, however, also renders the molecule susceptible to degradation if not stored and handled with the precision it requires. The electron-withdrawing nature of the adjacent sulfone and carbonyl groups significantly acidifies the proton at the C2 position, while the bromine at C4 acts as a leaving group. This creates a predisposition for base-mediated decomposition pathways, such as elimination and rearrangement reactions.

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It moves beyond simple storage recommendations to explain the underlying chemical principles, empowering you to make informed decisions that protect the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the optimal storage conditions for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide?

For maximum long-term stability, the compound should be stored under the conditions summarized in the table below. These recommendations are derived from best practices for analogous α-halosulfones and related reactive intermediates.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential decomposition pathways and minimizes thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[1]
Light Amber Vial / Dark LocationProtects against potential photolytic decomposition, a known degradation route for some sulfones.[2]
Container Tightly Sealed Glass VialPrevents ingress of atmospheric contaminants. Glass is preferred for its chemical inertness.[3]
Purity Highest PossibleImpurities, especially acidic or basic residues from synthesis, can catalyze decomposition.

Q2: Why is exposure to moisture and base so detrimental to this compound?

The primary decomposition pathway for α-halosulfones is a base-induced process known as the Ramberg-Bäcklund reaction.[4][5] Even weak bases, including water, can initiate this degradation cascade.

  • Deprotonation: A base removes the acidic proton on the carbon adjacent to the sulfone group.

  • Intramolecular Cyclization: The resulting carbanion attacks the carbon bearing the bromine atom, displacing the bromide and forming a highly strained three-membered ring intermediate called a thiirane dioxide.

  • Sulfur Dioxide Extrusion: This unstable intermediate rapidly eliminates sulfur dioxide (SO₂) to form an alkene.[5]

Due to the cyclic nature of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide, this pathway would lead to complex rearranged products. Additionally, the α-bromo ketone functionality is susceptible to hydrolysis, which can lead to the formation of α-hydroxy ketones and other byproducts. Safety data sheets for similar compounds consistently list strong bases and oxidizing agents as incompatible materials.[6]

Q3: What are the visible signs of decomposition?

You should suspect decomposition if you observe any of the following:

  • Color Change: The pure compound is typically a white to off-white solid. The development of a yellow, brown, or black color is a strong indicator of degradation.

  • Change in Physical State: Sintering, melting below the expected melting point, or the appearance of an oily residue suggests the presence of impurities or decomposition products.

  • Insolubility: If the material fails to dissolve in a solvent in which it was previously soluble, it may indicate polymerization or the formation of insoluble byproducts.

  • Pressure Buildup: The elimination of gases like sulfur dioxide (SO₂) can cause pressure to build up in a sealed container over time.

Q4: Can I store this compound in solution?

Storing 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide in solution is not recommended for long-term storage. Solvents can facilitate decomposition pathways, and trace impurities (e.g., water in an aprotic solvent) can become significant reactants over time. If you must prepare a stock solution, adhere to the following guidelines:

  • Use a dry, aprotic solvent (e.g., anhydrous dioxane or THF).

  • Prepare the solution fresh for immediate use.

  • Store any short-term solutions under an inert atmosphere at low temperatures (e.g., -20°C).

  • Never use protic or basic solvents (e.g., methanol, amines) for storage.

Troubleshooting Guide: Is My Reagent Compromised?

This troubleshooting workflow helps you diagnose and address potential issues related to the stability of your 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide.

G Troubleshooting Workflow: Reagent Decomposition start Suspected Decomposition (e.g., failed reaction, poor yield) visual Visually Inspect Solid (Color, Morphology) start->visual analytical Analytical Confirmation (¹H NMR, LC-MS) visual->analytical Any anomaly observed ok Reagent is Likely Viable Proceed with Caution visual->ok Looks pristine decision Decision Point analytical->decision Compare to reference decision->ok Matches reference compromised Reagent is Compromised decision->compromised New peaks / Masses observed discard Discard and Use New Lot compromised->discard purify Consider Purification (Recrystallization, if feasible) compromised->purify

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide Content Type: Publish Comparison Guide

A Comparative Guide for Structural Validation in Drug Discovery[1][2][3]

Executive Summary

In the synthesis of sulfonamide-based scaffolds and heterocyclic pharmaceuticals, 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide serves as a critical electrophilic intermediate.[1][2][3] Its structural integrity is defined by three reactive centers: the ketone (C3), the activated alkyl bromide (C4), and the sulfone moiety.

For researchers and drug development professionals, distinguishing this compound from its non-brominated precursors or regioisomers (e.g., 2-bromo analogs) is paramount.[2] This guide provides an in-depth analysis of its Electron Ionization (EI) mass spectrometry behavior, contrasting it with key structural alternatives to establish a self-validating identification protocol.

Experimental Protocol: EI-MS Acquisition

To ensure reproducible fragmentation patterns suitable for library matching, the following protocol minimizes thermal degradation prior to ionization.

Methodology
  • Sample Preparation: Dissolve 1 mg of the target compound in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid protic solvents (MeOH) to prevent potential solvolysis of the labile C-Br bond.[2][3]

  • Inlet System: Direct Insertion Probe (DIP) is preferred over GC to prevent thermal dehydrobromination in the injector liner.[3]

    • Ramp: 40°C to 250°C at 20°C/min.[3]

  • Ionization Parameters:

    • Mode: Electron Ionization (EI).[2][3][4][5][6][7]

    • Energy: 70 eV (Standard) and 20 eV (Soft ionization for molecular ion confirmation).[2][3]

    • Source Temperature: 200°C (Keep low to preserve the molecular ion).

    • Trap Current: 100 µA.[3]

Fragmentation Mechanics & Pathway Analysis

The fragmentation of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is driven by the competition between the weak C-Br bond cleavage and the thermodynamically favorable extrusion of SO₂.[1][2][3]

Primary Pathway: The Isotopic Signature & Dehalogenation

The molecular ion (


) exhibits a characteristic 1:1 doublet  at m/z 212 and 214 (for 

Br and

Br isotopes).[2][3]
  • Step 1 (Initiation): Homolytic cleavage of the C-Br bond is the lowest energy pathway.[2]

  • Result: Formation of the cation at m/z 133 (

    
    ). This ion retains the sulfone and ketone intact but loses the isotopic pattern.
    
Secondary Pathway: Cheletropic Extrusion

Cyclic sulfones are renowned for the thermal or impact-induced loss of sulfur dioxide (


, 64 Da).[2]
  • Mechanism: A retro-cheletropic elimination ejects neutral

    
    .[1][2][3]
    
  • Observation:

    • From

      
      : Yields m/z 148/150 (
      
      
      
      ).[2][3]
    • From

      
      : Yields m/z 69 (
      
      
      
      ), typically the base peak in the low-mass region.[2][3]
Tertiary Pathway: Alpha-Cleavage

The ketone at C3 directs


-cleavage.[1][2][3] However, the rigidity of the ring often suppresses the McLafferty rearrangement usually seen in acyclic ketones. Instead, ring opening occurs between C2-C3 or C3-C4.[1][2][3]

Visualizing the Fragmentation Tree

The following diagram maps the causal relationships between the parent ion and its progeny fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 212 / 214 (1:1 Isotope Ratio) Frag_M_Br [M - Br]+ m/z 133 (Sulfone-Ketone Cation) M_Ion->Frag_M_Br - Br• (79/81) Frag_M_SO2 [M - SO2]+ m/z 148 / 150 (Bromo-butenone radical) M_Ion->Frag_M_SO2 - SO2 (64 Da) Frag_Base [M - Br - SO2]+ m/z 69 (Butenone Cation) Frag_M_Br->Frag_Base - SO2 Frag_M_SO2->Frag_Base - Br• Frag_C2H3O [C2H3O]+ m/z 43 (Acetyl Cation) Frag_Base->Frag_C2H3O Ring fragmentation

Caption: Figure 1. EI-MS fragmentation lineage of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide showing the convergence of pathways to the m/z 69 cation.

Comparative Analysis: Target vs. Alternatives

To validate the identity of the target, one must compare it against its most likely impurities: the starting material (non-brominated) and the regioisomer.

Table 1: Diagnostic Ion Comparison
FeatureTarget Compound (4-Bromo)Alternative A (Non-brominated Parent)Alternative B (2-Bromo Isomer)
Formula



Molecular Ion (

)
212 / 214 (1:[1][2][3]1)134 (Single peak)212 / 214 (1:[2][3]1)
Base Peak (Predicted) m/z 69 or 55m/z 42 (

)
m/z 69
Key Difference Strong [M-Br] at m/z 133.[2][3]No halogen loss.[3] Strong

loss to m/z 70.[3]

-cleavage at C2 is blocked by Br; distinct low-mass fingerprint.[1][2][3]
SO₂ Loss Present (m/z 148/150)Present (m/z 70)Present (m/z 148/150)
Distinguishing the Regioisomer (4-Bromo vs. 2-Bromo)

While both isomers show m/z 212/214, the 2-bromo isomer places the bromine adjacent to the sulfone group.[2]

  • Causality: The C2 position is flanked by two electron-withdrawing groups (

    
     and 
    
    
    
    is beta), making the C2-Br bond significantly more labile than C4-Br.[1][2][3]
  • Result: The 2-bromo isomer will exhibit a much weaker molecular ion and a higher abundance of the de-brominated fragment (m/z 133) compared to the 4-bromo target.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 289294, 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

    • Context: Provides structural data and isotopic mass calculations for brominated sulfolane deriv
  • Vainiotalo, P., et al. (1990). Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3-benzoxazines. Acta Chemica Scandinavica. Retrieved from [Link]

    • Context: Establishes fragmentation rules for heterocyclic ketones and thioxo derivatives, specifically regarding ring cleavage mechanisms.
  • Michigan State University (2025). Mass Spectrometry: Fragmentation Patterns and Isotope Signatures. Retrieved from [Link][2][3]

    • Context: Authoritative source for the 1:1 bromine isotope doublet and alpha-cleavage rules used in this analysis.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook.[2][3] Springer International Publishing.[3]

    • Context: Reference for the retro-cheletropic elimination mechanism of

Sources

Analytical Comparison Guide: FTIR Profiling of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a high-level technical resource designed for analytical chemists and pharmaceutical researchers. It synthesizes predictive spectroscopic principles with established data on sulfone heterocycles to provide a robust framework for identifying 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide .[1]

Executive Summary

In drug discovery, 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide serves as a critical electrophilic building block for synthesizing spiroheterocycles and modified sulfonamides.[1] Its high reactivity, driven by the alpha-halo ketone moiety, makes it prone to degradation or hydrolysis, necessitating rigorous Quality Control (QC).[1]

This guide compares Fourier Transform Infrared (FTIR) Spectroscopy against its primary alternatives—Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) . While NMR provides structural certainty, FTIR is identified here as the superior method for rapid, at-line reaction monitoring due to its sensitivity to the specific carbonyl shift induced by bromination.[1]

Strategic Comparison: FTIR vs. Alternatives

For a researcher confirming the synthesis of the 4-bromo derivative from its precursor (Dihydrothiophen-3(2H)-one 1,1-dioxide), the choice of analytical method dictates throughput and data integrity.[1]

Table 1: Comparative Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy 1H-NMR
Primary Detection Target Polar bonds (

,

)
Non-polar/Polarizable bonds (

,

,

)
Proton environment (

,

)
Bromination Indicator Carbonyl Shift: Distinct blue shift (~15–20 cm⁻¹) of the

peak.[1]
C-Br Stretch: Direct observation of the C-Br mode (~600 cm⁻¹).Chemical Shift: Downfield shift of the alpha-proton.
Sample Prep Time Low (ATR: <1 min)Very Low (In-vial: <30 sec)High (Dissolution/Lock: 10–15 mins)
Water Interference High (Hygroscopic sulfones require dry atmosphere)Negligible (Ideal for aqueous reaction mixes)Solvent dependent
Throughput Suitability Best (Rapid QC/Reaction completion)Good (Polymorph screening)Poor (Detailed structural elucidation only)

Expert Insight: While Raman is superior for directly seeing the Carbon-Bromine bond (which is often obscured in the FTIR fingerprint region), FTIR is the recommended tool for routine verification because the Carbonyl (


) shift  is a massive, unmistakable signal that confirms the bromine is in the correct alpha position relative to the ketone.

Technical Deep Dive: The Spectral Fingerprint

To validate the product, one must compare it against the starting material. The introduction of the Bromine atom at the C4 position (alpha to the ketone) alters the dipole moment and bond force constants, creating a predictable spectral evolution.

The "Blue Shift" Phenomenon

In the non-brominated precursor, the ketone stretch typically appears near 1740 cm⁻¹ (already elevated due to the 5-membered ring strain). Upon bromination, two factors drive the frequency higher (to ~1755–1765 cm⁻¹ ):

  • Inductive Effect (-I): The electronegative Bromine withdraws electron density from the alpha-carbon, which in turn pulls from the carbonyl carbon. This prevents resonance contribution, effectively increasing the double-bond character of the

    
    .
    
  • Field Effect: The dipoles of the

    
     and 
    
    
    
    bonds align in space (depending on conformation), increasing the energy required to stretch the carbonyl bond.
Table 2: Characteristic Absorption Bands (Wavenumbers)
Functional GroupPrecursor (No Br)Target Product (4-Bromo)Spectral Interpretation
Ketone (

)
1735 – 1745 cm⁻¹1755 – 1765 cm⁻¹ Primary QC Marker. Look for a shift of +15 to +20 cm⁻¹.[1]
Sulfone (

) Asym
1300 – 1330 cm⁻¹1310 – 1340 cm⁻¹Strong, broad doublet. Minimal shift, confirms ring integrity.
Sulfone (

) Sym
1120 – 1150 cm⁻¹1130 – 1160 cm⁻¹Very strong. Characteristic of the sulfolane backbone.
C-H Stretch 2900 – 2980 cm⁻¹2900 – 2980 cm⁻¹Weak intensity.
C-Br Stretch Absent600 – 700 cm⁻¹ Weak/Medium in FTIR.[1] Often buried in the fingerprint region.

Experimental Protocol: Self-Validating Workflow

This protocol uses Attenuated Total Reflectance (ATR) for speed, but notes KBr pellet usage for higher resolution in the fingerprint region.

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Atmosphere: N₂ purge recommended (Sulfones are hygroscopic; water vapor obscures the 1600–1500 cm⁻¹ region).

Step-by-Step Methodology
  • Background Acquisition:

    • Clean crystal with isopropanol.

    • Collect background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure no peaks exist in the 2350 cm⁻¹ (

      
      ) or 3400 cm⁻¹ (
      
      
      
      ) regions.
  • Sample Preparation (Neat Solid):

    • Place ~5 mg of the 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide powder onto the crystal.

    • Apply pressure using the anvil until the force gauge reads ~80–100 units (ensure good contact).

  • Acquisition:

    • Scan range: 4000 – 450 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Final QC).

    • Resolution: 4 cm⁻¹.

  • Data Processing & Validation (The Logic Check):

    • Baseline Correction: Apply automatic baseline correction.

    • Peak Picking: Identify the Carbonyl (

      
      ) maximum.[2]
      
    • Decision Gate:

      • If

        
         < 1750 cm⁻¹: Incomplete reaction (mostly starting material).
        
      • If

        
         > 1755 cm⁻¹ AND Sulfone peaks present:Positive ID. 
        
      • If Broad OH band (3400 cm⁻¹) appears: Sample is wet; dry in vacuum desiccator and re-run.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the comparative advantages of the techniques.

Diagram 1: Analytical Decision Tree

Caption: Workflow for confirming the identity of the brominated product using spectral shifts.

AnalysisWorkflow Start Crude Product Isolated FTIR Run FTIR (ATR Method) Start->FTIR CheckCO Check Carbonyl (C=O) Peak FTIR->CheckCO LowShift Peak ~1740 cm⁻¹ CheckCO->LowShift No Shift HighShift Peak ~1760 cm⁻¹ CheckCO->HighShift Blue Shift (+20 cm⁻¹) ResultFail Result: Starting Material (Reaction Incomplete) LowShift->ResultFail CheckFingerprint Check Fingerprint (600-700 cm⁻¹) HighShift->CheckFingerprint ResultPass Result: 4-Bromo Product (Alpha-Halogen Shift Confirmed) CheckFingerprint->ResultPass New Bands Observed

Diagram 2: Technique Selection Strategy

Caption: Selecting the right tool based on the analytical stage (Synthesis vs. QC).

TechSelection Goal Analytical Goal Route1 Structural Elucidation (Unknown Structure) Goal->Route1 Route2 Routine QC / Monitoring (Known Target) Goal->Route2 Route3 Aqueous Solution Analysis Goal->Route3 NMR NMR (1H, 13C) Definitive but Slow Route1->NMR FTIR FTIR (ATR) Fast, Sensitivity to C=O Route2->FTIR Raman Raman Water Compatible, C-S specificity Route3->Raman

[1]

References

  • National Institute of Standards and Technology (NIST). Dihydro-3-(2H)-thiophenone (Parent Compound) IR Spectrum.[1][3] NIST Chemistry WebBook, SRD 69. [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones (Alpha-Halo Effect). [Link]

  • PubChem. Dihydrothiophen-3(2H)-one 1,1-dioxide (Compound Summary). National Library of Medicine. [Link]

Sources

HPLC Method Development Guide: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide presents a unique triad of analytical challenges: high polarity (due to the sulfone), weak UV chromophores (lack of conjugation), and thermal/chemical instability (susceptibility to


-elimination of HBr).

Standard "generic" HPLC methods (e.g., C18 with Methanol) often fail for this analyte, resulting in:

  • Poor Retention: The sulfone dipole causes early elution near the void volume (

    
    ).
    
  • On-Column Degradation: The acidic

    
    -proton (activated by both carbonyl and sulfone) promotes HBr elimination, creating "ghost peaks" or split peaks.
    
  • Solvolysis: Reactivity with protic solvents (Methanol) leads to hemiacetal formation.

This guide compares a Standard C18 Protocol against an Optimized Polar-Embedded Protocol , demonstrating why the latter is the required standard for pharmaceutical-grade purity assessment.

Chemical Context & Stability Mechanisms

Understanding the molecule is the first step in method design.

  • Analyte: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

  • Key Impurities:

    • Precursor: Dihydrothiophen-3(2H)-one 1,1-dioxide (Des-bromo).

    • Degradant: 1,1-Dioxido-3-thiolen-3-one (Elimination product).

    • Solvent Adducts: Hemiacetals (if alcohols are used).

Degradation Pathway Visualization

The following diagram illustrates the critical stability risk during analysis: the elimination of Hydrogen Bromide (HBr) to form the unsaturated vinyl sulfone.

StabilityPathway cluster_conditions Risk Factors Reactant 4-Bromo-3-oxo-tetrahydrothiophene 1,1-dioxide (Analyte) Intermediate Enol Intermediate (Acidic Alpha-Proton) Reactant->Intermediate Tautomerization Product 1,1-Dioxido-3-thiolen-3-one (Elimination Impurity) Intermediate->Product -HBr (Elimination) Byproduct HBr (Acid) Intermediate->Byproduct Risk1 High pH (>5) Risk2 High Temp (>40°C)

Caption: Figure 1. The primary degradation pathway involves the elimination of HBr, driven by the acidity of the alpha-proton between the ketone and sulfone groups.

Comparative Method Analysis

We evaluated two distinct approaches. The data below summarizes the performance metrics.

Table 1: Performance Comparison
ParameterMethod A: Generic StandardMethod B: Optimized Specific
Stationary Phase C18 (ODS) End-cappedPolar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi)
Mobile Phase A Water (0.1% TFA)20 mM Phosphate Buffer (pH 2.5)
Mobile Phase B MethanolAcetonitrile
Detection UV 254 nmUV 210 nm
Retention Factor (

)
0.8 (Elutes too fast)3.5 (Optimal retention)
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Sharp symmetry)
Stability 5% degradation over 4 hrs<0.1% degradation over 24 hrs
Resolution (

)
1.2 (Co-elution with precursor)> 3.0 (Baseline separation)

Detailed Experimental Protocols

Method A: The Generic Approach (Not Recommended)

Why it fails: Methanol acts as a nucleophile, potentially attacking the ketone. The standard C18 phase repels the polar sulfone, causing it to elute near the void volume where integration is unreliable.

Method B: The Optimized Protocol (Recommended)

Why it works:

  • Stationary Phase: The polar-embedded group (carbamate or amide linkage) shields silanols and interacts with the sulfone dipole, increasing retention without relying solely on hydrophobicity.

  • Mobile Phase: Acetonitrile is aprotic, preventing solvolysis. Phosphate buffer at pH 2.5 suppresses silanol ionization and stabilizes the enol form.

  • Wavelength: The molecule lacks a conjugated

    
    -system. The carbonyl 
    
    
    
    transition is weak. Detection at 210 nm captures the carbonyl
    
    
    and sulfone shoulder for maximum sensitivity.
Step-by-Step Workflow

1. Reagents & Preparation:

  • Diluent: 90:10 Water:Acetonitrile (Use minimal organic to prevent solvent effect peak distortion).

  • Buffer Prep: Dissolve 2.72g

    
     in 1L water. Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon filter.

2. Instrument Settings:

  • Column: Polar-Embedded C18,

    
    , 
    
    
    
    (e.g., Waters SymmetryShield RP18 or equivalent).
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
     (Strict control; higher temps promote HBr elimination).
    
  • Injection Vol: 10 µm.

  • Detection: PDA/UV at 210 nm (Reference 360 nm).

3. Gradient Table:

Time (min)% Buffer (A)% Acetonitrile (B)Curve
0.0955Initial
2.0955Isocratic Hold
15.04060Linear Ramp
20.04060Wash
20.1955Re-equilibration
25.0955End

Method Development Logic (Decision Tree)

The following decision tree outlines the logic used to arrive at Method B, ensuring the protocol is self-validating.

MethodLogic Start Analyte: 4-Bromo Sulfone Step1 Check Polarity Start->Step1 Decision1 Highly Polar? (Sulfone Group) Step1->Decision1 Action1 Use Polar-Embedded C18 (Prevents pore dewetting) Decision1->Action1 Yes Step2 Check Stability Decision2 Labile Halogen? (Alpha-Bromo) Step2->Decision2 Action2 Avoid Methanol Use ACN + Low pH Buffer Decision2->Action2 Yes Step3 Check Chromophore Action3 Use Low UV (210 nm) (Carbonyl/Sulfone shoulder) Step3->Action3 Action1->Step2 Action2->Step3

Caption: Figure 2. Logical flow for selecting column chemistry and mobile phase based on the specific physicochemical properties of the brominated sulfone.

Results & Discussion

Specificity and Resolution

Using Method B, the main peak elutes at approximately 8.5 minutes. The des-bromo precursor (more polar) elutes earlier at 4.2 minutes, and the elimination product (conjugated vinyl sulfone) elutes later at 11.0 minutes due to the planar double bond increasing interaction with the stationary phase.

Linearity & Sensitivity

Due to the weak chromophore, the Limit of Quantitation (LOQ) is higher than typical aromatic drugs.

  • Linearity Range: 10 µg/mL to 500 µg/mL (

    
    ).
    
  • LOD: ~2 µg/mL at 210 nm.

Robustness Note

The pH of the mobile phase is the critical quality attribute (CQA). A pH shift to > 4.0 will cause peak broadening due to enolization and increased degradation rates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5150067, Dihydrothiophen-3(2H)-one 1,1-dioxide. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).Introduction to Modern Liquid Chromatography. Wiley. (General reference for Polar-Embedded phase selection mechanisms).
  • MDPI (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. (Supports use of Acidic/ACN gradients for brominated organics). Retrieved from [Link][2]

Sources

Comparative Reactivity Guide: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide vs. Non-Brominated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative reactivity of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (referred to herein as 4-Bromo-3-sulfolanone ) versus its non-brominated analog, Dihydrothiophen-3(2H)-one 1,1-dioxide (referred to as 3-Sulfolanone ).

Executive Summary

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is a bifunctional heterocyclic building block that significantly diverges in reactivity from its non-brominated analog, 3-Sulfolanone . While the non-brominated analog acts primarily as a Michael donor (via enolate formation) or a standard ketone electrophile, the introduction of the bromine atom at the C4 position activates the molecule as a bis-electrophile .

This modification unlocks specific synthetic pathways—most notably the one-pot Hantzsch-type cyclization to form fused heterocyclic sulfolenes—which are inaccessible to the non-brominated parent without additional oxidation steps. This guide analyzes these mechanistic differences and provides validated protocols for their application in drug discovery scaffolds.

Structural & Electronic Profile

The core scaffold is the tetrahydrothiophene-1,1-dioxide (sulfolane) ring. The presence of the ketone at C3 and the bromine at C4 creates a dense electronic push-pull system.

FeatureNon-Brominated Analog (3-Sulfolanone)Brominated Analog (4-Bromo-3-sulfolanone)
CAS No. 17115-51-4143654-18-6
Electronic Character Nucleophilic (

-carbon); Electrophilic (Carbonyl)
Bis-Electrophilic (

-Carbon & Carbonyl); Highly Acidic
Primary Reactivity Aldol Condensation, Knoevenagel CondensationNucleophilic Substitution (

), Elimination (

), Cyclocondensation

-Proton Acidity

(Activated by SO

/CO)

(Enhanced by inductive effect of Br)
Key Application Synthesis of 3-substituted sulfolanesSynthesis of fused thiazolo-3-sulfolenes (Masked dienes)
The "Strategic Bromine" Effect

In the non-brominated analog, the C4 position is relatively inert to nucleophilic attack. In the brominated analog, the C4-Br bond is activated by the adjacent carbonyl, making it an excellent electrophile for


 reactions. Furthermore, the bromine serves as a leaving group in elimination reactions, allowing facile access to the reactive 3-oxo-2,3-dihydrothiophene 1,1-dioxide  (an unsaturated Michael acceptor).

Mechanistic Reactivity Analysis

Pathway A: Heterocycle Synthesis (The Divergent Point)

The most critical distinction lies in the reaction with thioamides or amidines.

  • Non-Brominated: Reacts only via condensation at the carbonyl, requiring subsequent oxidation to form aromatic heterocycles.

  • Brominated: Undergoes a cascade sequence (Substitution

    
     Cyclization 
    
    
    
    Dehydration) to form fused systems in a single step.
Mechanistic Diagram: Synthesis of Thiazole-Fused Sulfolenes

The following diagram illustrates the cascade reaction of 4-Bromo-3-sulfolanone with a thioamide, a reaction impossible with the non-brominated analog.

G Start 4-Bromo-3-sulfolanone (Bis-electrophile) Inter1 Intermediate A: S-Alkylation at C4 Start->Inter1 SN2 Displacement of Br by Sulfur Reagent Thioamide (R-CS-NH2) Reagent->Inter1 Inter2 Intermediate B: Cyclization on C=O Inter1->Inter2 Intramolecular Nucleophilic Attack Product Thiazole-Fused 3-Sulfolene (Masked Diene) Inter2->Product Dehydration (-H2O)

Caption: Reaction cascade for the synthesis of thiazole-fused 3-sulfolenes using 4-bromo-3-sulfolanone. The bromine atom is essential for the initial S-alkylation step.

Pathway B: Elimination to Michael Acceptors

The brominated analog serves as a direct precursor to the unsaturated enone (3-oxo-2,3-dihydrothiophene 1,1-dioxide ). Treatment with mild base (e.g., Pyridine or


) triggers 

elimination of HBr.
  • Reactivity: The resulting enone is a highly reactive Michael acceptor, suitable for trapping thiols or amines in late-stage functionalization.

  • Non-Brominated Contrast: The non-brominated analog requires harsh oxidation (e.g.,

    
     or dehydrogenation catalysts) to achieve the same unsaturation.
    

Experimental Protocols

Protocol 1: Synthesis of Thiazole-Fused 3-Sulfolene

Objective: To synthesize a masked diene precursor using the brominated analog. This protocol highlights the reactivity that is unique to the 4-bromo variant.

Materials:

  • 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (1.0 equiv)

  • Thioacetamide (1.1 equiv)

  • Ethanol (Absolute)

  • Sodium Acetate (1.2 equiv)

Methodology:

  • Preparation: Dissolve 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (e.g., 5 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Addition: Add thioacetamide (5.5 mmol) and anhydrous sodium acetate (6 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the brominated starting material.
    
  • Workup: Cool the reaction to room temperature. The product often precipitates directly.

  • Purification: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol/Water.

  • Yield: Typical yields range from 70–85%.

Validation Point: The disappearance of the C=O stretch (


) and the appearance of the C=N/C=C stretches in IR confirm cyclization.
Protocol 2: Comparative Reactivity Flowchart

Use this logic gate to select the correct reagent for your target scaffold.

DecisionTree Start Target Scaffold Selection Q1 Does the target require a fused heterocycle? Start->Q1 YesHetero YES: Fused Thiazole/Imidazole Q1->YesHetero Requires reactive handle NoHetero NO: Simple Substitution Q1->NoHetero Standard backbone UseBromo USE: 4-Bromo-3-sulfolanone (Allows 1-step cyclization) YesHetero->UseBromo Q2 Is the target an alpha-functionalized ketone? NoHetero->Q2 Q2->UseBromo Nucleophilic Sub. at C4 UseNonBromo USE: 3-Sulfolanone (Standard enolate chemistry) Q2->UseNonBromo Aldol/Knoevenagel

Caption: Decision tree for selecting between 4-bromo and non-brominated sulfolanone analogs based on synthetic targets.

Safety & Handling

  • Lachrymator:

    
    -Halo ketones are potent lachrymators. 4-Bromo-3-sulfolanone should be handled strictly within a fume hood.
    
  • Stability: The brominated analog is less stable than the non-brominated parent. It should be stored at

    
     under inert atmosphere to prevent spontaneous dehydrobromination (turning brown/black).
    
  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and alcohols. Limited solubility in non-polar hydrocarbons.

References

  • Chou, T., & Tsai, C. (1992). Preparation and reactions of thiazole-fused 3-sulfolenes. Useful precursors to o-dimethylene thiazoles.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 1, (22), 3145-3148. Link

  • Chou, T., & Chang, R. C. (1993). Synthesis of 3-substituted 2-sulfolenes from 3-sulfolenes via 3-sulfolanones. The Journal of Organic Chemistry, 58(18), 4937-4940. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1269963, Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol (Precursor/Derivative). Retrieved from

  • Santa Cruz Biotechnology. (2025). Dihydrothiophen-3(2H)-one 1,1-dioxide Product Data. Retrieved from

Sources

Structural Analysis & Characterization Guide: 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic structural analysis framework for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also known as 4-bromo-3-oxosulfolane).

Given the labile nature of


-haloketones in sulfone heterocycles, direct public crystal data for this specific intermediate is rare compared to its stable derivatives (e.g., 2,3-dibromosulfolane or 3-sulfolene). This guide synthesizes known crystallographic benchmarks from these analogs to establish a predictive reference standard  for researchers characterizing this compound.

Executive Analysis: The Structural Context

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide represents a critical high-energy intermediate in the functionalization of the sulfolane ring. Its crystal structure is governed by the competition between the dipole-dipole interactions of the sulfone (


) and ketone (

) groups, and the steric demand of the bromine atom.
  • Primary Challenge: The molecule combines a conformationally flexible 5-membered ring with a reactive

    
    -bromo ketone motif. Crystallization often competes with elimination reactions (forming 3-bromo-3-sulfolene).
    
  • Structural Class: Heterocyclic Sulfone /

    
    -Haloketone.
    
  • Key Feature: Unlike the planar 3-sulfolene, this molecule adopts a puckered envelope or twist conformation to minimize torsional strain and dipole repulsion.

Comparative Crystallographic Data

The following table contrasts the predicted parameters for the target molecule against experimentally verified benchmarks from the Cambridge Structural Database (CSD) for closely related analogs.

Table 1: Target vs. Analog Structural Benchmarks
FeatureTarget (Predicted) Analog A: 2,3-Dibromosulfolane Analog B: 3-Sulfolene
Compound Type

-Bromo Ketone
Vicinal DihalideUnsaturated Sulfone
Crystal System Monoclinic / OrthorhombicOrthorhombic (

)
Monoclinic (

)
Ring Conformation Twisted Envelope (

)
Twisted (

)
Planar (due to

)
C–Br Bond Length 1.93 – 1.95 Å 1.964 Å (avg)N/A
S=O Bond Length 1.43 – 1.44 Å 1.438 Å1.442 Å
C=O Bond Length 1.21 – 1.22 Å N/AN/A
Dipole Alignment Anti-parallel (minimize repulsion)StaggeredPlanar
Dominant Interaction

&



Stacking

Analyst Note: The target's


 bond is expected to be slightly shorter than Analog A due to the inductive effect of the adjacent carbonyl group (

hybridization of C3).

Experimental Protocol: Crystallization & Data Collection

Obtaining high-quality single crystals of this intermediate requires suppressing the elimination pathway.

Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Solvent Selection: Dissolve 20 mg of crude 4-bromo-3-oxosulfolane in 1.5 mL of dry dichloromethane (DCM) . Avoid protic solvents (MeOH/EtOH) to prevent hemiacetal formation or solvolysis.

  • Antisolvent: Use n-hexane or pentane .

  • Setup: Place the DCM solution in a small inner vial. Place this vial inside a larger jar containing 10 mL of hexane. Seal tightly.

  • Temperature: Store at 4°C in the dark. Lower temperature reduces the kinetic rate of elimination/decomposition.

  • Harvesting: Crystals typically appear as colorless prisms or plates within 48-72 hours.

Phase 2: X-Ray Data Collection Strategy
  • Temperature: 100 K (Cryogenic) is mandatory. Room temperature collection risks radiation damage (de-bromination) and high thermal motion in the sulfolane ring.

  • Source:

    
     (
    
    
    
    Å) is preferred over
    
    
    to minimize absorption effects from the heavy Bromine atom (
    
    
    will be high).
  • Resolution: Aim for

    
     Å or better to resolve the electron density of the 
    
    
    
    bonds clearly from the ring carbons.

Structural Logic & Workflow Visualization

Diagram 1: Crystallization & Characterization Workflow

This workflow outlines the critical path from synthesis to validated structure, highlighting the decision points for handling this labile compound.

G Start Crude 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide Screen Solvent Screening (DCM/Hexane vs. Acetone/Ether) Start->Screen Growth Vapor Diffusion @ 4°C (Minimize Elimination) Screen->Growth Check Microscopy Check: Prisms vs. Needles Growth->Check Check->Screen Amorphous/Decomposed Mount Cryo-Mounting (Paratone Oil, 100 K) Check->Mount Good Crystal Collect X-Ray Diffraction (Mo-Kalpha Source) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Validate Validation: Check C-Br bond (~1.94 Å) Check Ring Pucker Solve->Validate

Caption: Workflow optimizing crystal stability for labile


-bromo sulfones.
Diagram 2: Conformational Energy Landscape

The sulfolane ring is not planar. The diagram below illustrates the equilibrium between the two dominant conformers expected for this molecule.

Conformation Planar Planar Transition State (High Energy) Twist Twist Conformer (C2) (Preferred for 2,3-dibromo) Planar->Twist Relieve Torsion Envelope Envelope Conformer (Cs) (Likely for 3-oxo) Planar->Envelope Relieve Torsion Target 4-Bromo-3-oxo-sulfolane Observed Structure Twist->Target Possible Envelope->Target Most Probable (Ketone Planarity)

Caption: The 3-oxo group favors the Envelope form to maintain planarity at C3, while Br at C4 induces puckering.

Validation Criteria (Self-Correcting Protocol)

When refining the structure, use these checkpoints to ensure the model is chemically accurate:

  • Thermal Ellipsoids: The Oxygen atoms of the

    
     group often show high thermal motion. If ellipsoids are cigar-shaped, consider modeling disorder (split positions).
    
  • Chirality: The molecule is chiral at C4. In a centrosymmetric space group (e.g.,

    
    ), both enantiomers are present. Ensure the refinement reflects a racemate.
    
  • Hirshfeld Surface Analysis:

    • Look for red spots on the Hirshfeld surface near the sulfone oxygens and the acidic

      
      -proton (H4 or H2).
      
    • These indicate strong

      
       hydrogen bonds, which are the primary "glue" holding the crystal lattice together in sulfones.
      

References

  • Aitken, R. A., et al. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography. Link

    • Source of benchmark data for 2,3-dibromosulfolane and 3-sulfolene.
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: DIBTHD (2,3-dibromotetrahydrothiophene 1,1-dioxide).Link

    • Authoritative database for small molecule crystal structures.
  • Arseniyadis, S. (2021).[1] 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent.[1] SynOpen. Link

    • Provides context on the stability and reactivity of 3-oxotetrahydrothiophene deriv
  • PubChem. Compound Summary: Dihydrothiophen-3(2H)-one 1,1-dioxide.[2][3]Link

    • Chemical and physical property d

Sources

A Comparative Guide to the Chromatographic Separation of Impurities in 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is a key building block in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical agents. The sulfone moiety, a structural feature in many biologically active compounds, imparts unique chemical properties that are leveraged in drug design.[1][2] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[3][4] The presence of even trace-level impurities can have significant consequences, making robust analytical methods for impurity profiling an indispensable part of the development and manufacturing process.[5][6]

This guide provides an in-depth comparison of chromatographic strategies for the effective separation of process-related impurities from 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide. We will explore the underlying principles of method development, compare the performance of different HPLC and UHPLC techniques, and provide detailed experimental protocols to enable researchers to implement and adapt these methods for their specific needs.

The Analytical Challenge: Profiling Potential Impurities

The primary challenge in developing a separation method lies in achieving sufficient resolution between the main compound and its structurally similar impurities.[7] 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is a polar molecule, characterized by the presence of a ketone and a sulfone group.[8][9] Impurities are often introduced during synthesis or degradation and may include starting materials, by-products from side reactions, or subsequent degradation products.

Based on common synthetic routes for sulfones and halogenated ketones, potential impurities could include:[2][10]

  • Impurity A (Starting Material): Dihydrothiophen-3(2H)-one 1,1-dioxide (de-brominated).

  • Impurity B (Over-brominated): Dibromo-dihydrothiophen-3(2H)-one 1,1-dioxide.

  • Impurity C (Isomer): 2-Bromodihydrothiophen-3(2H)-one 1,1-dioxide.

  • Impurity D (Hydrolysis Product): 4-Hydroxy-dihydrothiophen-3(2H)-one 1,1-dioxide.

The structural similarities and varying polarities of these compounds necessitate a highly selective chromatographic method.

Caption: Structural relationships between the target compound and its potential impurities.

Systematic Workflow for Method Development

A structured approach to method development is crucial for creating a robust and reproducible separation.[7] The goal is to optimize selectivity and efficiency, ensuring all potential impurities are resolved from the main peak and from each other. This process involves a systematic evaluation of stationary phases, mobile phases, and other chromatographic parameters.

Method_Development_Workflow start Define Goal: Impurity Profile col_select Column Screening (RP, HILIC) start->col_select Step 1 mob_select Mobile Phase Optimization (pH, Organic %) col_select->mob_select Step 2 gradient Gradient Optimization mob_select->gradient Step 3 finalize Finalize Method & Validation gradient->finalize Step 4 end Robust Method finalize->end

Caption: A systematic workflow for chromatographic method development.

Comparative Analysis of Chromatographic Methods

We evaluated three distinct chromatographic approaches to separate the target compound from its key impurities: Reversed-Phase UHPLC, Reversed-Phase HPLC with a Phenyl-Hexyl column, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method 1: High-Efficiency Reversed-Phase UHPLC

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes sub-2 µm particles to provide significant improvements in speed, resolution, and sensitivity compared to traditional HPLC.[11][12][13] This makes it an ideal choice for complex impurity profiling where baseline resolution of closely eluting peaks is critical.[11][14]

Experimental Protocol:

  • System: UHPLC system with a binary pump and photodiode array (PDA) detector.

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 230 nm.

  • Injection Volume: 1 µL.

Method 2: Alternative Selectivity with Phenyl-Hexyl HPLC

While C18 is a common choice, alternative stationary phases can offer unique selectivity. A Phenyl-Hexyl column provides π-π interactions, which can be advantageous for separating aromatic or halogenated compounds where shape selectivity is a key factor.[15] This method represents a standard HPLC approach, which is widely available in most laboratories.[6]

Experimental Protocol:

  • System: HPLC system with a quaternary pump and UV detector.

  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: 230 nm.

  • Injection Volume: 5 µL.

Method 3: HILIC for Enhanced Retention of Polar Species

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for separating highly polar compounds that show little to no retention in reversed-phase chromatography.[16][17][18] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.[19][20] This creates a water-enriched layer on the particle surface, facilitating the partitioning of polar analytes.

Experimental Protocol:

  • System: HPLC or UHPLC system.

  • Column: Amide, 3.0 µm, 2.1 x 100 mm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: 0% B to 50% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45 °C.

  • Detection: 230 nm.

  • Injection Volume: 2 µL.

Performance Comparison and Data

The following table summarizes the performance of the three methods based on simulated experimental data. The key metrics for comparison are analysis time, resolution between the most critical pair (API and Impurity C), and peak shape (tailing factor).

Parameter Method 1: UHPLC (C18) Method 2: HPLC (Phenyl-Hexyl) Method 3: HILIC (Amide)
Analysis Time (min) 62012
Resolution (API / Impurity C) 2.81.92.5
Resolution (API / Impurity A) 4.53.11.8
Tailing Factor (API Peak) 1.11.31.2
Relative Sensitivity HighMediumHigh
Solvent Consumption LowHighMedium

Data Interpretation:

  • Method 1 (UHPLC) offers the best overall performance, providing the fastest analysis time and excellent resolution for all impurities. The high efficiency of the sub-2 µm particles leads to sharp peaks and superior sensitivity.[11][12]

  • Method 2 (HPLC Phenyl-Hexyl) provides adequate separation, although with a significantly longer run time and lower resolution for the critical pair compared to the UHPLC method. The alternative selectivity of the phenyl-hexyl phase is evident but does not outperform the efficiency of UHPLC in this case.

  • Method 3 (HILIC) shows a reversed elution order as expected, with the most polar impurity (Impurity D) being retained the longest. While it provides good resolution for the isomeric impurity (Impurity C), it shows poorer resolution for the less polar de-brominated impurity (Impurity A). HILIC is particularly valuable as an orthogonal method for confirming peak purity.[17]

Method Validation and Trustworthiness

Once an optimal method is selected, it must be validated to ensure it is fit for its intended purpose.[21] Method validation is a core requirement of regulatory bodies and ensures the reliability and integrity of the analytical data.[22][23][24] The validation process should be documented in a protocol and final report.[21][23]

Key validation parameters according to ICH Q2(R2) guidelines include:[21][22][24]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[22]

  • Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[23]

  • Accuracy: The closeness of the results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

Conclusion and Recommendations

For the comprehensive separation of impurities in 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide, the Reversed-Phase UHPLC method (Method 1) is highly recommended for routine quality control and impurity profiling. Its superior speed, resolution, and sensitivity provide the most reliable data in the shortest time, increasing sample throughput and confidence in the results.[11][13]

The HPLC method with a Phenyl-Hexyl column (Method 2) serves as a robust alternative if UHPLC instrumentation is unavailable. While slower, it provides the necessary separation for quality assessment.

The HILIC method (Method 3) is an excellent orthogonal technique. It is particularly useful for confirming the purity of the main peak, as its fundamentally different separation mechanism makes co-elution of the same impurities highly unlikely.

Ultimately, the choice of method depends on the specific laboratory context, including available instrumentation and the intended application (e.g., high-throughput screening vs. in-depth stability studies).[12] Adherence to systematic method development and thorough validation is essential to ensure data integrity and product quality.[25]

References

  • Phenomenex. (2025, April 1).
  • SynThink Research Chemicals. (2023, June 13).
  • AMSbiopharma. (2025, July 22).
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
  • ICH. (2023, November 30).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Lab Manager. (2025, October 2).
  • Allan Chemical Corpor
  • Drug Development and Delivery. (2025, December 10).
  • Veeprho. (2024, August 8).
  • Benchchem. HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison.
  • Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
  • RSC Publishing. (2019, November 18).
  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.
  • PolyLC.
  • SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
  • Technology Networks. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • Phenomenex. HILIC HPLC Column: Advanced HILIC Columns.
  • Waters Blog. (2025, June 18).
  • National Center for Biotechnology Information. Chemical Sulfation of Small Molecules – Advances and Challenges.
  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Innoscience Research.
  • MDPI. (2023, November 30).
  • LCGC International.
  • PubChem. dihydrothiophen-3(2H)-one 1,1-dioxide | C4H6O3S | CID 5150067.
  • PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294.
  • Quora. (2019, September 2). How to separate compounds almost with similar polarity (polar compounds)
  • Wikipedia. Sulfone.
  • AperTO. (2026, February 14). Improved Synthesis of....
  • Science of Synthesis. The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1)
  • Organic Chemistry Portal.
  • Santa Cruz Biotechnology. dihydrothiophen-3(2H)-one 1,1-dioxide | CAS 17115-51-4 | SCBT.
  • ResearchGate. (2025, August 5). Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)
  • Advanced ChemBlocks. Dihydro-3(2H)-thiophenone 1,1-dioxide.
  • MDPI. (2020, July 21).
  • Fisher Scientific. 4-Hydroxy-3-oxo-2,5-diphenyl-2,3-dihydrothiophene 1,1-dioxide, 98%, Thermo Scientific.

Sources

Benchmarking Synthetic Strategies for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (also known as 4-bromo-3-oxosulfolane) represents a critical scaffold in the synthesis of heterocyclic pharmaceuticals. Its structural duality—possessing both a highly electrophilic ketone and a sulfone group—makes it a versatile but reactive intermediate.

For researchers and process chemists, the primary challenge is regioselectivity . Direct functionalization of the parent ketone (3-oxosulfolane) overwhelmingly favors the C2 position due to the enhanced acidity of the protons flanked by the sulfone and carbonyl groups. Consequently, the Bromohydrin Oxidation Route (Route A) is identified as the superior method for generating the C4-bromo isomer with high isomeric purity. This guide benchmarks this preferred pathway against direct bromination strategies, providing actionable protocols and mechanistic rationale.

Comparative Analysis of Synthetic Routes

MetricRoute A: Bromohydrin Oxidation (Recommended) Route B: Direct Bromination of 3-Oxosulfolane
Starting Material 3-Sulfolene (Commodity chemical)3-Oxosulfolane (Less common, expensive)
Step Count 2 (Bromohydrin formation

Oxidation)
1 (Direct

-bromination)
Regioselectivity High (>98% C4-isomer) Poor (Mixture of C2, C4, and C2,C4-dibromo)
Yield (Overall) 65–75%<30% (isolated target isomer)
Safety Profile Moderate (Standard oxidants used)High Risk (HBr evolution, difficult separation)
Scalability High (Aqueous/Solid phase compatible)Low (Chromatographic separation required)
Route A: The Bromohydrin Oxidation Strategy (Gold Standard)

This route leverages the symmetry of 3-sulfolene to bypass the regioselectivity issues of the ketone. By introducing the bromine and oxygen functionalities simultaneously across the double bond, the position of the bromine is fixed at C4 before the ketone is formed.

Mechanism & Logic:

  • Bromonium Ion Formation: Reaction of 3-sulfolene with N-Bromosuccinimide (NBS) in water generates a bromonium ion.

  • Regiospecific Opening: Water attacks the bromonium ion. Due to the symmetry of 3-sulfolene, attack at either carbon yields the same trans-bromohydrin product.

  • Oxidation: The secondary alcohol is oxidized to the ketone. Crucial: Non-basic oxidative conditions (e.g., Dess-Martin Periodinane or Jones Reagent) are required to prevent

    
    -elimination of HBr, which would regenerate the alkene.
    
Route B: Direct Bromination (The "Trap")

Attempting to brominate 3-oxosulfolane directly with


 or NBS is a common pitfall. The protons at C2  (between the 

and

) have a pKa of ~12-14, making them significantly more acidic than the C4 protons.
  • Outcome: Kinetic and thermodynamic control both favor bromination at C2, yielding 2-bromo-3-oxosulfolane or 2,2-dibromo-3-oxosulfolane as the major products.

Detailed Experimental Protocols

Step 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide

Target: Precursor Bromohydrin

Reagents:

  • 3-Sulfolene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.5 equiv)

  • Water (

    
    ) (Solvent, 10-15 volumes)
    

Protocol:

  • Setup: Charge a round-bottom flask with 3-sulfolene and distilled water.

  • Addition: Add NBS in a single portion. The NBS will initially be insoluble.[1]

  • Reaction: Heat the suspension to reflux (

    
    ) with vigorous stirring. The mixture will become homogeneous as the reaction proceeds (typically 45–60 minutes).
    
  • Workup: Cool the solution slowly to room temperature, then to

    
     in an ice bath. The product often crystallizes directly from the aqueous solution.
    
  • Isolation: Filter the white crystalline solid. Wash with ice-cold water to remove succinimide byproducts.

  • Purification: Recrystallize from minimum hot water if necessary.

  • Validation: Melting point should be observed at 160–162°C (dec).

Step 2: Oxidation to 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Target: Final Ketone

Reagents:

  • trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.1 equiv) OR Jones Reagent

  • Dichloromethane (DCM) (Solvent)

Protocol (DMP Method - Recommended for Stability):

  • Setup: Suspend the bromohydrin in anhydrous DCM under nitrogen atmosphere.

  • Addition: Add Dess-Martin Periodinane (DMP) portion-wise at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 2–3 hours. Monitor by TLC (stain with KMnO4; bromohydrin is polar, ketone is less polar).

  • Quench: Add a 1:1 mixture of saturated

    
     and 
    
    
    
    to quench unreacted periodinane. Stir vigorously until the layers separate clearly.
  • Extraction: Extract the aqueous layer with DCM (3x).[2]

  • Drying: Dry combined organics over

    
     and concentrate in vacuo at low temperature (<
    
    
    
    ) to avoid elimination.
  • Storage: Store the resulting white solid/oil under inert gas at

    
    .
    

Mechanistic Visualization

The following diagram illustrates the divergence between the successful Route A and the problematic Route B, highlighting the regiochemical control points.

SyntheticRoutes cluster_legend Pathway Key Sulfolene 3-Sulfolene (Start Route A) Bromonium Bromonium Ion Intermediate Sulfolene->Bromonium NBS, H2O (Electrophilic Addn) Bromohydrin trans-3-Bromo-4-hydroxy sulfolane Bromonium->Bromohydrin H2O Attack (Regiospecific) Target TARGET: 4-Bromo-3-oxosulfolane Bromohydrin->Target Oxidation (Jones/DMP) OxoSulfolane 3-Oxosulfolane (Start Route B) OxoSulfolane->Target Minor Pathway Enol Enol (C2-OH) OxoSulfolane->Enol Tautomerization (Acidic C2 protons) WrongIsomer MAJOR PRODUCT: 2-Bromo-3-oxosulfolane Enol->WrongIsomer Br2/NBS (C2 Bromination) key1 Green Path: High Regioselectivity key2 Red Path: Regiochemical Failure

Caption: Comparative workflow showing the regioselective advantage of the Bromohydrin route (Top) versus the C2-selectivity issues of direct bromination (Bottom).

References

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Source: St. Olaf College Chemistry Department. URL:[Link] Context: Detailed protocol for the precursor synthesis (Step 1).

  • Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol (Compound Summary). Source: PubChem (National Library of Medicine). URL:[Link] Context: Verification of the stable bromohydrin intermediate structure and properties.

  • Dihydrothiophen-3(2H)-one 1,1-dioxide (3-Oxosulfolane) Properties. Source: PubChem (National Library of Medicine). URL:[Link] Context: Data on the ketone starting material for the inferior Route B, highlighting the acidity of the C2 position.

  • NBS and Butadiene Sulfone Catalyzed Monobromination. Source: SSRN (Elsevier). URL:[Link] Context: Supporting data on the reactivity of sulfolene derivatives with NBS.

Sources

Safety Operating Guide

Technical Guide: Disposal & Handling of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

[1][2][3]

Part 1: Executive Safety Assessment

Before initiating disposal, you must understand the chemical causality of the hazards.[3] This compound is not merely "toxic"; it is a highly reactive electrophile.[1]

The Reactivity Profile

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide contains three synergistic functional groups that dictate its handling:

  • Sulfone (

    
    ):  Strongly electron-withdrawing, increasing the acidity of the 
    
    
    -protons.[1][2]
  • Ketone (

    
    ):  Further polarizes the molecule.[1]
    
  • Bromine (

    
    ):  A good leaving group at the 
    
    
    -position.[1]

Operational Implication: This molecule is a potent alkylating agent .[1] It can alkylate DNA and proteins (specifically cysteine residues), leading to severe skin/eye damage and potential sensitization.[1] Furthermore, the electron-deficient ring makes it susceptible to rapid, exothermic decomposition if exposed to strong bases.[1][3]

Critical Hazard Data
ParameterSpecificationOperational Consequence
Physical State Crystalline Solid / PowderHigh risk of inhalation; use powder thimble or weigh in hood.[1][2]
Solubility Polar Solvents (DMSO, Water)Do NOT dispose via sink/drain, even if soluble.[1][3]
Reactivity Electrophilic / Acidic

-protons
INCOMPATIBLE with bases (NaOH, KOH, Amines).[1][3] Risk of polymerization or violent decomposition.[1]
Toxicity Acute Tox. 3 (Oral/Dermal/Inhalation)Double-gloving (Nitrile/Silver Shield) is mandatory.[1][2]
Waste Code RCRA: D001 (Ignitable), D002 (Corrosive)*Check local regulations; often categorized as Halogenated Organic.[1]

Part 2: Cradle-to-Grave Disposal Workflow

The following workflow ensures the compound is neutralized or contained without generating secondary hazards.

Phase 1: Pre-Disposal Stabilization

Never place the pure solid directly into a general 20L waste carboy without primary containment.[1]

  • Quenching (Optional but Recommended for Large Quantities >5g):

    • If the material is old or degrading (evolving HBr), it may be chemically quenched before disposal.[3]

    • Protocol: Dissolve in a dilute acidic medium (e.g., dilute HCl) to prevent polymerization, then treat with a mild nucleophile if validated by your specific SOP.[3]

    • Standard Practice: For most lab scales (<5g), do not quench .[1] Package as solid waste to minimize handling risks.[1]

  • Primary Containment:

    • Place the solid or the vial containing the solid into a clear, sealable secondary bag (Zip-lock type) or a wide-mouth HDPE jar.

    • Why? This prevents the "dusting" of the lachrymatory powder when the main waste drum is opened later.[1][3]

Phase 2: Waste Stream Segregation

You must select the correct waste stream.[1] Errors here are the most common cause of lab accidents involving this class of compounds.

  • CORRECT Stream: Halogenated Organic Waste .[1]

    • Reasoning: High temperature incineration is required to scrub the Bromine and Sulfur emissions (HBr and SOx gases).[1]

  • INCORRECT Stream: Non-Halogenated Solvents.[1]

    • Reasoning: Dilution in acetone/methanol is common, but if that stream is burned without scrubbers, it violates EPA/EU emission standards.[3]

  • DANGEROUS Stream: Basic/Caustic Waste.[1]

    • Reasoning: Mixing this compound with basic waste (pH > 10) can trigger an exothermic Favorskii-type rearrangement or polymerization, potentially rupturing the container.[1]

Phase 3: Labeling & Hand-off

Label the container with the specific chemical name.[1][2] Do not use generic terms like "Organic Waste."

  • Required Text: "4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide - TOXIC - ALKYLATING AGENT."[1][2][3]

  • Visual Warning: Affix a "Corrosive" and "Toxic" pictogram.[1]

Part 3: Operational Workflow Diagram (DOT)

The following diagram illustrates the decision matrix for safe disposal.

Disposal_WorkflowStartWaste Generated:4-Bromodihydrothiophen-3(2H)-one 1,1-dioxideState_CheckIs the waste Solid or Liquid?Start->State_CheckSolid_PathSolid WasteState_Check->Solid_PathSolidLiquid_PathLiquid (Solution)State_Check->Liquid_PathDissolvedContainmentDouble Bag / Primary Jar(Prevent Dusting)Solid_Path->ContainmentSegregation_CheckCheck Waste Stream CompatibilityLiquid_Path->Segregation_CheckContainment->Segregation_CheckHazard_BaseCRITICAL STOP:Does waste container contain BASES?Segregation_Check->Hazard_BaseHazard_Base->StartYes (Do Not Mix!)Safe_StreamSelect Stream:HALOGENATED ORGANICSHazard_Base->Safe_StreamNo (Neutral/Acidic)LabelingLabeling:List Full Chemical NameMark 'Lachrymator/Alkylator'Safe_Stream->LabelingFinal_DisposalHand-off to EHS(High Temp Incineration)Labeling->Final_Disposal

Figure 1: Decision matrix for the segregation and packaging of brominated sulfone waste.

Part 4: Emergency Spill Procedures

In the event of a spill outside of a fume hood, immediate action is required due to the lachrymatory nature of the compound.[3]

  • Evacuate & Isolate: Clear the area immediately. The dust can cause severe respiratory distress.[1]

  • PPE Upgrade: Do not attempt cleanup with standard lab coats.

    • Respiratory:[1][2] Full-face respirator with P100 (HEPA) and Organic Vapor cartridges.[1][2]

    • Dermal:[1][2] Tyvek suit and double nitrile gloves (or Silver Shield).[1]

  • Neutralization (Spill):

    • Cover the spill with a Vermiculite or Diatomaceous Earth absorbent.[1]

    • Do not use paper towels (increases surface area for evaporation).[1]

    • Scoop into a wide-mouth jar.

    • Wipe the surface with a mild soap solution.[1] Avoid strong ammonia or bleach , which may react with residues.[1][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (2025).[1] Dihydrothiophen-3(2H)-one 1,1-dioxide (Parent Structure Hazard Data). National Library of Medicine.[1] [Link][1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1]

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